6-Methoxy-3-azabicyclo[3.1.0]hexane: Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary In modern medicinal chemistry, the transition from flat, sp2-rich aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy for improving the pharmacokinetic and pharmacodyn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the transition from flat, sp2-rich aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these scaffolds, 6-methoxy-3-azabicyclo[3.1.0]hexane has emerged as a highly versatile building block. By locking the basic nitrogen and the methoxy pharmacophore into a rigid bicyclic framework, this compound minimizes conformational entropy, enhances target binding affinity, and improves metabolic stability.
This technical guide provides an in-depth analysis of the chemical properties of 6-methoxy-3-azabicyclo[3.1.0]hexane, details a self-validating synthetic methodology for its preparation, and explores its critical role in the development of novel therapeutics, including PI3K-
inhibitors, RSV inhibitors, and triple reuptake inhibitors[1][2][3].
Structural & Physicochemical Properties
The 3-azabicyclo[3.1.0]hexane system is a fused bicyclic amine that acts as a conformationally restricted bioisostere of piperidine and pyrrolidine[4]. The addition of a methoxy group at the C6 position introduces a hydrogen bond acceptor with specific spatial vectors, which is highly advantageous for interacting with kinase hinge regions and viral protein pockets.
Table 1: Physicochemical Properties of 6-Methoxy-3-azabicyclo[3.1.0]hexane HCl
The synthesis of 6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride requires precise control over protecting group chemistry to prevent unwanted N-alkylation during the functionalization of the C6 hydroxyl group. The following protocol is adapted from validated pharmaceutical workflows used in the development of mutant PI3K-
Procedure: To a solution of (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc
O, 1.5 eq). Stir for 30 minutes at room temperature[3].
Causality: The secondary amine is highly nucleophilic. It must be masked with a bulky, electron-withdrawing Boc group to prevent competitive N-methylation in the subsequent step. Triethylamine acts as an acid scavenger to neutralize the HCl salt of the starting material.
Self-Validation: Dilute with DCM, wash with water and brine, and dry over Na
SO. The completion of the reaction is validated via TLC (ninhydrin stain will show the disappearance of the free amine) and LC-MS (monitoring the mass shift to = 200.1 [M+H])[3].
Step 2: O-Methylation of the C6 Hydroxyl Group
Procedure: Dissolve the Boc-protected intermediate in anhydrous DMF. Cool to 0 °C and carefully add sodium hydride (NaH, 2.0 eq). Stir for 10 minutes, then add iodomethane (MeI, 1.2 eq). Stir at room temperature for 30 minutes[3].
Causality: NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the sterically hindered C6 secondary alcohol. The 0 °C initiation prevents exothermic degradation, while the excess NaH drives the equilibrium toward the alkoxide before the electrophile (MeI) is introduced.
Self-Validation: Quench with water and extract with ethyl acetate (EtOAc). The organic layer must be washed extensively with brine (3x) to remove residual DMF, which would otherwise co-elute and suppress ionization during mass spectrometry. LC-MS validation will confirm the product at
Procedure: Treat the tert-butyl 6-methoxy-3-azabicyclo[3.1.0]hexane-3-carboxylate with 2 N HCl in isopropyl acetate. Stir for 1 hour at room temperature[3].
Causality: Isopropyl acetate provides a moderately polar, non-nucleophilic medium that solubilizes the starting material but allows the resulting highly polar hydrochloride salt of the product to precipitate, driving the reaction forward and simplifying isolation.
Self-Validation: The precipitation of a white solid indicates successful deprotection. The final product is filtered and dried under vacuum, yielding the pure 6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride[3].
Caption: Step-by-step synthetic workflow for 6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride.
Pharmacological Applications
The 3-azabicyclo[3.1.0]hexane scaffold is not just a structural novelty; it is a highly functionalized vector-alignment tool used across diverse therapeutic areas.
Table 2: Comparative Pharmacological Impact of the 3-Azabicyclo[3.1.0]hexane Scaffold
Target / Disease Area
Role of the Scaffold
Key Pharmacological Advantage
PI3K- (Oncology)
Vector alignment in the kinase hinge region
Improves target selectivity and limits off-target kinase inhibition[3].
RSV (Virology)
Core structural framework in benzodiazepines
Enhances binding affinity to viral fusion proteins, preventing HRSV infection[2][6].
Triple Reuptake (CNS)
Pharmacophore decoration (SERT, NET, DAT)
Yields high oral bioavailability (>30%) and excellent brain penetration (B/B > 4)[1].
DPP-IV (Diabetes)
Conformationally restricted P(2) region ligand
Increases selectivity against related proteases in Type 2 Diabetes therapies[4].
Tumor Cytotoxicity
Spiro-fused oxindole derivatives
Induces cell cycle arrest in SubG1 and G0/G1 phases (e.g., K562 leukemia cells)[7][8].
Mechanism of Action: PI3K-
Inhibition
In oncology, derivatives of 6-methoxy-3-azabicyclo[3.1.0]hexane are utilized to target mutant PI3K-
, a lipid kinase frequently hyperactivated in solid tumors. The rigid bicyclic structure forces the methoxy group into an optimal orientation to form a critical hydrogen bond with the kinase hinge region, thereby blocking the conversion of PIP2 to PIP3 and halting the downstream AKT/mTOR survival signaling cascade[3].
Caption: PI3K-alpha signaling pathway inhibited by 6-methoxy-3-ABH derivatives.
Conclusion
The 6-methoxy-3-azabicyclo[3.1.0]hexane building block represents a paradigm of modern rational drug design. By restricting conformational flexibility, it allows medicinal chemists to precisely map pharmacophores to complex biological targets—ranging from viral fusion proteins in RSV to mutant kinases in oncology. The robust, scalable, and self-validating synthetic protocols available for this scaffold ensure its continued utility in the discovery of next-generation therapeutics.
References
Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." PubMed. 4
MDPI. "Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines". MDPI. 7
MDPI. "Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused...". MDPI. 8
Journal of Medicinal Chemistry. "6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors". ACS Publications. 1
Google Patents. "WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors". Google Patents. 6
European Patent Office. "EP 3324977 B1 - BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS". Googleapis. 2
Google Patents. "WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals". Google Patents. 3
This is a comprehensive technical guide on the structure elucidation of 6-Methoxy-3-azabicyclo[3.1.0]hexane , designed for researchers in medicinal chemistry and structural biology. Executive Summary The 3-azabicyclo[3.1...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on the structure elucidation of 6-Methoxy-3-azabicyclo[3.1.0]hexane , designed for researchers in medicinal chemistry and structural biology.
Executive Summary
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted pyrrolidine surrogate increasingly utilized in drug discovery to improve metabolic stability and receptor selectivity. The introduction of a methoxy group at the 6-position (the cyclopropyl apex) introduces a critical stereochemical variable: the endo vs. exo configuration.
This guide provides a definitive protocol for the structural assignment of 6-methoxy-3-azabicyclo[3.1.0]hexane , focusing on the rigorous differentiation of diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Structural Context & Numbering
Before interpreting spectra, the atom numbering and potential stereoisomers must be defined. The bicyclic system possesses
symmetry (plane of symmetry passing through N3 and C6) unless the nitrogen is chirally substituted.
Stereocenters: C1 and C5 are bridgehead carbons. C6 is the apex.
Numbering Scheme:
N3: Nitrogen atom (secondary amine or substituted).
C1/C5: Bridgehead carbons (cis-fused).
C2/C4: Methylene carbons adjacent to nitrogen.
C6: Cyclopropyl methine carbon bearing the methoxy group.
The Stereochemical Challenge: Endo vs. Exo
The fusion of the pyrrolidine and cyclopropane rings is exclusively cis in stable small bicyclic systems. However, the substituent at C6 can adopt two orientations relative to the pyrrolidine ring:
Exo-Isomer: The 6-methoxy group is on the convex face (anti to the bridgehead protons H1/H5).
Endo-Isomer: The 6-methoxy group is on the concave face (syn to the bridgehead protons H1/H5).
Critical Note: In bicyclo[3.1.0] nomenclature, "Exo" and "Endo" usually refer to the substituent. However, NMR coupling constants depend on the relative orientation of the protons.
Exo-Methoxy
H6 is Endo (trans to H1/H5).
Endo-Methoxy
H6 is Exo (cis to H1/H5).
Synthesis & Isolation Context
Understanding the synthetic origin aids elucidation. The most common route involves the cyclopropanation of
-protected-3-pyrrolines (2,5-dihydropyrroles) with diazo compounds.
Carbene Source: Methoxy-diazomethane or equivalent carbenoids.
Catalyst Influence: Dirhodium(II) catalysts can be tuned to favor exo or endo products, but mixtures are common and require chromatographic separation.
Spectroscopic Elucidation Workflow
Mass Spectrometry (MS)
MS provides the first confirmation of the molecular formula (
for the free base).
Molecular Ion (
): Expect (Free base) or ().
Fragmentation Pattern:
Loss of Methoxy: A characteristic loss of 31 Da (-OCH
) or 32 Da (MeOH) indicates the labile ether linkage.
Retro-Cheletropic Elimination: High-energy fragmentation may cleave the cyclopropane ring, generating pyrrole-like fragments.
H NMR Spectroscopy (The Diagnostic Standard)
Proton NMR is the primary tool for distinguishing endo and exo isomers. The geometry of the cyclopropane ring enforces a rigid relationship between the bridgehead protons (H1/H5) and the methine proton (H6).
Key Diagnostic Parameter: Coupling Constant
The Karplus relationship dictates the magnitude of vicinal coupling based on the dihedral angle (
).
Feature
Exo-Methoxy Isomer
Endo-Methoxy Isomer
H6 Orientation
Endo (concave face)
Exo (convex face)
Relation to H1/H5
Trans
Cis
Dihedral Angle ()
(Orthogonal)
(Planar-ish)
Value
< 2 Hz (Small)
6 - 9 Hz (Large)
H6 Signal Appearance
Singlet (s) or broad singlet
Distinct Triplet (t)
Chemical Shift Trends
H6 (Methine): The Exo-methoxy isomer (where H6 is endo) typically places H6 in the shielding cone of the C-C bonds of the pyrrolidine ring, often shifting it upfield relative to the endo-methoxy isomer.
H2/H4 (Methylene): These protons are diastereotopic (
and ). In the endo-methoxy isomer, the steric compression from the methoxy group may cause a larger chemical shift separation () between the diastereotopic pairs compared to the exo-isomer.
C NMR Spectroscopy[5]
Symmetry: Due to
symmetry, expect only 4 distinct carbon signals for the core skeleton (plus the methoxy methyl).
C1 equivalent to C5.
C2 equivalent to C4.
C3 (Nitrogen, no signal).
C6 (Unique).
OCH
(Unique).
C6 Shift: The carbon bearing the methoxy group will appear in the range of 55-65 ppm .
2D NMR Confirmation (NOESY/ROESY)
When coupling constants are ambiguous (e.g., due to line broadening), Nuclear Overhauser Effect (NOE) spectroscopy is definitive.
Exo-Methoxy (H6 is Endo):
Strong NOE between H6 and H2/H4 (endo-face protons).
Lack of strong NOE between H6 and H1/H5.
Endo-Methoxy (H6 is Exo):
Strong NOE between H6 and H1/H5 (cis-relationship).
NOE between Methoxy-CH
and H2/H4.
Elucidation Logic Flowchart
Figure 1: Decision logic for assigning stereochemistry based on NMR coupling constants.
Summary of Data for 6-Methoxy-3-azabicyclo[3.1.0]hexane
Proton Label
Multiplicity (Exo-OMe)
Multiplicity (Endo-OMe)
Approx (ppm)
Diagnostic Note
H6
Singlet (s) or d ()
Triplet (t, Hz)
2.8 - 3.2
Primary Stereomarker
H1, H5
Multiplet
Multiplet
1.4 - 1.8
Bridgehead protons
H2, H4
d/dd (Diastereotopic)
d/dd (Diastereotopic)
2.9 - 3.1
Adjacent to Nitrogen
OCH
Singlet
Singlet
3.2 - 3.4
Methoxy group
References
Synthesis & Stereocontrol
Davies, H. M. L., et al. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation." Organic Letters, 2024.[4] Link
NMR Coupling Constants (Karplus in Bicycles)
Reich, H. J. "Spin-Spin Splitting: J-Coupling." University of Wisconsin-Madison. Link
General Conformational Analysis
BenchChem Technical Support. "Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives." BenchChem, 2025. Link
Compound Reference
PubChem. "3-Azabicyclo[3.1.0]hexane hydrochloride."[1] National Library of Medicine. Link
The Rigid Vector: Unlocking Biological Potency with the 3-Azabicyclo[3.1.0]hexane Scaffold
Topic: Biological Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Entropy Advanta...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Entropy Advantage
In medicinal chemistry, the battle for potency is often a battle against entropy. Flexible molecules must pay an "entropic penalty" to adopt the bioactive conformation required for receptor binding. The 3-azabicyclo[3.1.0]hexane scaffold represents a premier solution to this thermodynamic challenge.
By fusing a cyclopropane ring to a pyrrolidine core, this scaffold creates a conformationally restricted system. It locks pharmacophores into precise vectors, minimizing the entropic cost of binding and frequently enhancing selectivity. This guide dissects the structural mechanics, pharmacological applications, and synthetic logic of this privileged scaffold, moving beyond simple descriptions to the causal relationships driving its biological activity.
Structural Anatomy & Conformational Bias[1][2]
The "Boat" Conformation
Unlike the flexible piperidine or pyrrolidine rings found in many generic drugs, the 3-azabicyclo[3.1.0]hexane system adopts a distinct "boat-like" puckered conformation. This is not a passive structural feature; it is the primary driver of its biological utility.
The Anchor (Nitrogen): The N3 atom is the primary protonation site, mimicking the basic nitrogen of biogenic amines (dopamine, serotonin).
The Wings (Cyclopropane): The C1-C5 bond fuses the rings, creating a rigid V-shape. This prevents the ring flip common in saturated heterocycles.
Vector Alignment: Substituents at the C1 position (bridgehead) are projected at a fixed angle relative to the nitrogen lone pair. This is critical for mimicking the spatial arrangement of neurotransmitters like norepinephrine without the rotational freedom that leads to off-target effects.
Visualization: The Rigid Lock Concept
The following diagram illustrates how the scaffold reduces the conformational ensemble compared to a flexible analog.
Figure 1: Thermodynamic advantage of the 3-azabicyclo[3.1.0]hexane scaffold. By pre-organizing the molecule into the bioactive conformation, the scaffold bypasses the high energy cost associated with freezing a flexible molecule into a specific shape.
Neuropharmacology: The Monoamine Transporter Paradigm
The most well-characterized application of this scaffold is in the inhibition of monoamine transporters (MATs). The spatial distance between the aromatic ring (at C1) and the basic nitrogen (at N3) in 1-aryl-3-azabicyclo[3.1.0]hexanes perfectly mimics the pharmacophore of monoamine neurotransmitters.
Case Study: Bicifadine (DOV-220,075)
Bicifadine is the archetype of this class. It functions as a Triple Reuptake Inhibitor (SNDRI), blocking the reuptake of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).[1][2]
Mechanism: The 1-(4-methylphenyl) group locks into the hydrophobic pocket of the transporter, while the nitrogen interacts with the conserved aspartate residue.
Selectivity Ratio: Unlike cocaine (which has high abuse potential due to rapid DAT occupancy), Bicifadine exhibits a balanced profile (SERT > NET ≈ DAT), which separates analgesia from euphoric liability.
Table 1: Pharmacological Profile of Bicifadine
Target
Function
Role in Therapy
Interaction Type
SERT
Inhibitor
Enhances descending pain inhibitory pathways
Competitive
NET
Inhibitor
Increases noradrenergic tone; analgesic synergy
Competitive
DAT
Inhibitor
Mild dopaminergic boost; mood elevation
Competitive
Pathway Visualization: Triple Reuptake Inhibition
Figure 2: Mechanism of Action for Bicifadine. The scaffold enables simultaneous blockade of three key transporters, resulting in a multimodal analgesic effect.
Oncology & Lysosomal Targeting: The New Frontier
While neuroscience dominated early research, recent developments have pivoted toward oncology, specifically targeting autophagy.
Case Study: Ezurpimtrostat (GNS561)
Ezurpimtrostat utilizes the 3-azabicyclo[3.1.0]hexane moiety (often as part of a larger quinoline structure or related analog in the patent landscape) to target Palmitoyl-Protein Thioesterase 1 (PPT1) .
The Target: PPT1 is a lysosomal enzyme that regulates autophagy (cellular recycling). Cancer cells rely heavily on autophagy to survive stress.
The Mechanism: Ezurpimtrostat is lysosomotropic .[3] It accumulates in the acidic environment of the lysosome. Once there, it inhibits PPT1, preventing the de-palmitoylation of proteins required for lysosomal function.
The Outcome: This causes "lysosomal cell death" (LCD). The lysosomes swell and lose function, and the cancer cell, unable to recycle nutrients or clear waste, undergoes apoptosis.
Key Insight: The lipophilicity and basicity (pKa) of the azabicyclo scaffold are tuned to ensure high lysosomal accumulation, a critical pharmacokinetic feature for this mechanism.
Expanding the Horizon: GPCR Modulators
Beyond transporters and enzymes, the scaffold is a "master key" for G-Protein Coupled Receptors (GPCRs).
Dopamine D3 Receptor Antagonists
The D3 receptor is a target for schizophrenia and addiction.
Stereochemistry Matters: Research indicates that the (1S, 5R) enantiomer of 1-aryl-3-azabicyclo[3.1.0]hexanes often exhibits superior affinity for D3 receptors compared to the (1R, 5S) form. This highlights the scaffold's ability to probe chiral binding pockets with high fidelity.
Histamine H3 and Adenosine A3
H3 Antagonists: Used for cognitive enhancement. The rigid scaffold replaces the flexible ethylamine chain of histamine, improving selectivity over H1 and H2 receptors.
A3 Agonists: The scaffold has been used to replace the ribose ring in nucleoside analogs, creating "methanocarba" nucleosides that lock the sugar pucker in the North (N) conformation, favoring A3 receptor binding.
Synthetic Accessibility & Functionalization
For a scaffold to be useful, it must be synthesizable. The 3-azabicyclo[3.1.0]hexane core is accessible via several robust pathways:
Cyclopropanation of Maleimides:
Protocol: Reaction of N-substituted maleimides with diazomethane or sulfur ylides, followed by reduction of the carbonyls.
Advantage:[4] Rapid access to the core; allows easy substitution at the nitrogen.
Kulinkovich-de Meijere Reaction:
Protocol: Titanium-catalyzed coupling of Grignard reagents with amides.
Advantage:[4] Useful for introducing cyclopropyl rings onto existing amines.
Carbenoid Insertion (The 1-Aryl Route):
Protocol: Decomposition of diazo compounds in the presence of pyrrolines or alkenes using Rhodium or Copper catalysts.
Advantage:[2] The primary route for synthesizing Bicifadine-like 1-aryl derivatives.
References
Bicifadine Mechanism & Clinical Profile
Basile, A.S., et al.[2][5] "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics, 2007.[5]
Ezurpimtrostat (GNS561)
Brun, S., et al. "GNS561, a new lysosomotropic small molecule, for the treatment of intrahepatic cholangiocarcinoma."[3][6] Investigational New Drugs, 2019.
Conformational Restriction in GPCR Ligands
Kotek, J., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 2008.[7]
Synthesis of 3-Azabicyclo[3.1.
Gensini, M., et al. "Novel synthetic approaches to the 3-azabicyclo[3.1.0]hexane system."[4][8][9] European Journal of Organic Chemistry, 2002.
The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Azabicyclo[3.1.0]hexane Derivatives in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior therapeutic profiles is a perpetual endeavor. In the vast landscape of heterocyclic chemistry, the 3-az...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior therapeutic profiles is a perpetual endeavor. In the vast landscape of heterocyclic chemistry, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and profound impact on medicinal chemistry. This rigid, bicyclic system, featuring a fused cyclopropane and pyrrolidine ring, offers a unique three-dimensional architecture that has proven instrumental in the design of a diverse array of potent and selective therapeutic agents.[1][2] This in-depth technical guide will explore the synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications of 3-azabicyclo[3.1.0]hexane derivatives, providing actionable insights for drug discovery programs.
The Strategic Advantage of a Constrained Scaffold
The inherent conformational rigidity of the 3-azabicyclo[3.1.0]hexane core is a key determinant of its success in drug design. Unlike more flexible aliphatic or monocyclic systems, this bicyclic framework significantly reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The fixed spatial arrangement of substituents allows for a more precise and predictable interaction with receptor pockets, facilitating the optimization of binding affinity and selectivity. This structural constraint is a powerful tool for medicinal chemists, enabling the exploration of chemical space with a higher degree of control and a greater probability of identifying high-quality lead compounds.
Synthetic Avenues to a Versatile Core: A Chemist's Perspective
The construction of the 3-azabicyclo[3.1.0]hexane skeleton has been an area of intense research, leading to the development of several elegant and efficient synthetic strategies.[1][3] The choice of synthetic route is often dictated by the desired substitution pattern and the stereochemical outcome required for a specific biological target. Recent years have witnessed significant progress in both transition-metal-catalyzed and transition-metal-free approaches.[1][2]
Key Synthetic Strategies:
Intramolecular Cyclopropanation: A prominent and effective method involves the intramolecular cyclopropanation of allylic diazoacetamides or related precursors. This approach, often catalyzed by transition metals such as rhodium or ruthenium, provides a direct and atom-economical route to the bicyclic core.[4] The choice of catalyst and ligand can influence the stereoselectivity of the cyclopropanation, a critical consideration for optimizing biological activity.
1,3-Dipolar Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with cyclopropene derivatives has emerged as a powerful tool for the stereoselective synthesis of highly substituted 3-azabicyclo[3.1.0]hexane systems.[5] This methodology allows for the rapid assembly of complex molecular architectures from readily available starting materials.
Palladium-Catalyzed Annulations: Recent innovations include palladium-catalyzed aerobic (1+2) annulation reactions, which have demonstrated the ability to construct the 3-azabicyclo[3.1.0]hex-2-ene core through a double C-H palladation process.[2]
Below is a generalized workflow for a common synthetic approach to the 3-azabicyclo[3.1.0]hexane core.
Caption: Generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Therapeutic Frontiers: Where Rigidity Meets Biological Activity
The unique structural attributes of 3-azabicyclo[3.1.0]hexane derivatives have been leveraged to target a wide spectrum of biological entities, leading to the discovery of potent modulators for various diseases.
Central Nervous System (CNS) Disorders: A Scaffold for Neuromodulation
A significant area of application for 3-azabicyclo[3.1.0]hexane derivatives is in the treatment of CNS disorders.[6][7] Their rigid nature allows for precise interactions with monoamine transporters, which are critical for regulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Dopamine D3 Receptor Modulators: Derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent and selective modulators of the dopamine D3 receptor.[8][9] These compounds hold promise for the treatment of conditions such as substance abuse, schizophrenia, and Parkinson's disease. The stereochemistry at the 1 and 5 positions of the bicyclic system is often crucial for achieving high affinity and selectivity for the D3 receptor.[8][9]
Triple Reuptake Inhibitors: Certain 1-aryl-3-azabicyclo[3.1.0]hexane derivatives have been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[6] This "triple reuptake inhibitor" profile is a highly sought-after mechanism for the development of next-generation antidepressants with potentially improved efficacy and a faster onset of action.
Antiviral Agents: A New Weapon in the Arsenal
The 3-azabicyclo[3.1.0]hexane scaffold has also made a notable impact in the field of antiviral drug discovery.
Influenza Neuraminidase Inhibitors: Bicyclo[3.1.0]hexane derivatives have been designed as mimics of the distorted boat conformation of sialic acid, the natural substrate of influenza neuraminidase.[10][11] This enzyme is crucial for the release of new viral particles from infected cells. These constrained mimetics have demonstrated low micromolar inhibition against various influenza neuraminidase subtypes, providing a promising avenue for the development of new anti-influenza therapies.[10][11]
COVID-19 Therapeutics: The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) moiety is a critical component of the oral antiviral medication nirmatrelvir (a component of Paxlovid), which is a potent inhibitor of the SARS-CoV-2 3C-like protease.[4] This highlights the contemporary relevance and therapeutic importance of this scaffold in combating global health threats.
Diverse Therapeutic Applications: Beyond the CNS and Viruses
The versatility of the 3-azabicyclo[3.1.0]hexane core extends to a multitude of other therapeutic areas.
Opioid Receptor Ligands: Researchers have designed and synthesized 3-azabicyclo[3.1.0]hexane derivatives as potent and selective μ-opioid receptor ligands.[12] These compounds have been investigated for the treatment of pruritus (itching) and as potential non-narcotic analgesics.[12][13]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives have been explored as inhibitors of DPP-IV, a key enzyme in glucose metabolism.[14] Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.
Antitumor Agents: Several studies have investigated the potential of 3-azabicyclo[3.1.0]hexane derivatives as anticancer agents.[15][16][17] Spiro-fused derivatives, in particular, have shown antiproliferative activity against various cancer cell lines.[16][17]
Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR observations for different classes of 3-azabicyclo[3.1.0]hexane derivatives, providing a glimpse into the structural features that govern their biological activity.
Therapeutic Target
Key Structural Features & SAR Insights
Representative Biological Activity
μ-Opioid Receptor
Substitution at the 3-position is critical. Aryl or heteroaryl groups are often preferred. The nature of the linker between the bicyclic core and the aromatic ring influences potency and selectivity.[12]
Picomolar binding affinity for the μ-receptor.[12]
Dopamine D3 Receptor
The stereochemistry at the 1 and 5 positions is a major determinant of activity. Specific enantiomers often exhibit significantly higher affinity.[8][9]
High affinity and selectivity for the D3 receptor.
DPP-IV
The 3-azabicyclo[3.1.0]hexane moiety serves as a conformationally restricted P2 group in dipeptide mimetics.[14]
Potent inhibition of the DPP-IV enzyme.
Influenza Neuraminidase
The bicyclic core mimics the transition state of sialic acid. Functionalization to occupy the 150-cavity of the enzyme can enhance potency.[10][11]
Low micromolar inhibition of neuraminidase activity.[10][11]
Experimental Protocol: A Representative Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative
The following is a representative, generalized protocol for the synthesis of a 3-azabicyclo[3.1.0]hexane derivative via a palladium-catalyzed cyclopropanation of a maleimide with an N-tosylhydrazone. This method provides a practical and facile route to this important scaffold.
Step 1: Synthesis of the N-Tosylhydrazone
To a solution of the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol), add N-tosylhydrazine (1.0-1.1 eq.).
The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Upon completion, the product is isolated by filtration or by removal of the solvent under reduced pressure, followed by purification (e.g., recrystallization) if necessary.
Step 2: Palladium-Catalyzed Cyclopropanation
In a reaction vessel, combine the maleimide derivative (1.0 eq.), the N-tosylhydrazone (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), and a suitable ligand (e.g., a phosphine ligand, 10-20 mol%) in an appropriate anhydrous solvent (e.g., toluene or dioxane).
Add a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C until the starting materials are consumed (monitored by TLC or LC-MS).
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Caption: Step-by-step experimental workflow for a palladium-catalyzed cyclopropanation.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.0]hexane scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique conformational constraints and synthetic accessibility have enabled the development of a remarkable range of biologically active molecules that address a wide array of therapeutic needs. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern the interaction of these derivatives with their biological targets, will undoubtedly lead to the discovery of the next generation of innovative medicines. As our ability to design and synthesize complex molecular architectures with ever-increasing precision continues to evolve, the future for 3-azabicyclo[3.1.0]hexane derivatives in drug discovery appears exceptionally bright.
References
Critcher, D. J., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(5), 2069-2072.
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
Kim, D., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.
Feng, J., et al. (2023). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48). [Link]
Popov, A. V., et al. (2019). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry, 17(4), 847-856. [Link]
Vasina, D. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(21), 7536. [Link]
Skolnick, P., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
Shashkova, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 786-795. [Link]
Reeder, M. R., et al. (2005). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
Pfizer Inc. (2003). 3-azabicyclo(3.1.0)hexane derivatives useful in therapy.
Press, J. B., et al. (1987). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 30(12), 2217-2221. [Link]
Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]
Skolnick, P., et al. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
Colombo, C., et al. (2016). Synthesis and evaluation of influenza neuraminidases inhibitors based on a bicyclo[3.1.0]hexane scaffold. AIR Unimi. [Link]
Zhang, Y., et al. (2022). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. ResearchGate. [Link]
Colombo, C., et al. (2017). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 15(2), 347-353. [Link]
Pfizer Inc. (2008). 3-AZABICYCLO [3.1.0] HEXANE VANILLOID RECEPTOR LIGANDS, PHARMACEUTICAL COMPOSITIONS CONTAINING THEM, AND PROCESSES FOR THEIR PREPARATION. WIPO Patentscope, WO/2008/010061. [Link]
Reeder, M. R., et al. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
Vasina, D. V., et al. (2020). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 13(10), 305. [Link]
"stereochemistry of 6-substituted 3-azabicyclo[3.1.0]hexanes"
Stereochemical Engineering of 6-Substituted 3-Azabicyclo[3.1.0]hexanes: A Technical Guide for Drug Discovery Executive Summary The 3-azabicyclo[3.1.0]hexane system is a conformationally restricted bioisostere of piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Stereochemical Engineering of 6-Substituted 3-Azabicyclo[3.1.0]hexanes: A Technical Guide for Drug Discovery
Executive Summary
The 3-azabicyclo[3.1.0]hexane system is a conformationally restricted bioisostere of piperidine and pyrrolidine, widely utilized in modern medicinal chemistry[1]. The rigid bicyclic framework forces substituents into highly defined vectors, dramatically impacting protein-ligand interactions. The stereochemistry at the C6 position (the apex of the cyclopropane ring) dictates whether substituents occupy the exo (convex) or endo (concave) face. This technical guide explores the causality behind stereoselective synthesis, self-validating experimental protocols, and the pharmacological impact of C6-substitution, particularly in the development of triple reuptake inhibitors (TRIs)[2].
In drug discovery, the 3-dimensional orientation of pharmacophores is paramount. For 3-azabicyclo[3.1.0]hexanes, the C1 and C5 bridgehead carbons are fused in a cis configuration, creating a distinct "V-shape" or folded geometry[3].
Exo-Isomers: Substituents at C6 point away from the pyrrolidine ring (convex face). This orientation often reduces steric clash with the nitrogen lone pair and is generally thermodynamically favored.
Endo-Isomers: Substituents point toward the pyrrolidine ring (concave face). While sterically hindered, endo-configurations can access unique binding pockets in target proteins.
For example, in the development of TRIs like Amitifadine (DOV 216,303), the spatial arrangement of the aryl and alkoxyalkyl groups on the 3-azabicyclo[3.1.0]hexane core is strictly required to simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[4]. Altering the stereocenter at C6 completely abolishes this delicate polypharmacological profile, proving that the rigid vectoring of the cyclopropane apex is the primary driver of target affinity[5].
Synthetic Methodologies for Absolute Stereocontrol
Achieving high diastereomeric ratios (dr) and enantiomeric excess (ee) requires exploiting the inherent steric shielding of the bicyclic fold.
3.1 Dirhodium(II)-Catalyzed Cyclopropanation (Diazo Chemistry)
The reaction of N-Boc-3-pyrroline with diazo compounds (e.g., ethyl diazoacetate) catalyzed by dirhodium(II) complexes is a highly efficient method to install the C6 stereocenter[6].
Causality of Selectivity: The stereoselectivity (exo vs. endo) is governed by the trajectory of the pyrroline approaching the rhodium-carbenoid intermediate. By tuning the steric bulk of the dirhodium ligands (e.g., Rh2(esp)2 vs. Rh2(OPiv)4) and controlling the temperature, chemists can selectively favor the exo or endo approach. Low catalyst loadings (0.005 mol%) have been shown to be effective, enabling gram-scale telescoped syntheses without chromatographic purification[6].
3.2 Photochemical Decomposition of Pyrazolines
For the introduction of fluoroalkyl groups (e.g., CHF2), a [3+2] cycloaddition of maleimides with diazo compounds generates a pyrazoline intermediate. Subsequent photodenitrogenation yields the cyclopropane[3].
Causality of Selectivity: UV irradiation triggers the extrusion of N2, forming a 1,3-biradical. Because the bridgehead protons shield the concave face, biradical recombination predominantly occurs on the convex face, yielding specific exo/endo diastereomers that can be isolated via silica gel chromatography[1].
Causality of Selectivity: This cascade reaction forms three C-C bonds and two adjacent quaternary carbon stereocenters. The chiral ligands on the palladium catalyst dictate the facial selectivity during the initial cyclization, transferring chirality directly to the cyclopropanation step, yielding highly enantioenriched 3-azabicyclo[3.1.0]hexanes[8].
Quantitative Data Summaries
Table 1: Comparative Synthetic Strategies for 6-Substituted 3-Azabicyclo[3.1.0]hexanes
Synthetic Strategy
Reagents / Catalyst
Target C6 Substituent
Yield (%)
Stereoselectivity (dr / ee)
Key Advantage
Dirhodium Catalysis
Ethyl diazoacetate, Rh2(II)
-CO2Et (exo or endo)
54 - 76%
>95:5 dr
Low catalyst loading (0.005 mol%); no chromatography needed[6].
Photochemical Extrusion
CF2H(CH3)CHN2, UV light
-CHF2
71 - 99%
~68:32 dr
Mild conditions; excellent functional group tolerance[9].
Pd-Catalyzed Cascade
1,6-enynes, CO, Pd/Chiral Ligand
-CO2R, Quaternary Centers
76 - 91%
>95:5 dr, >90% ee
Asymmetric construction of complex quaternary stereocenters[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate self-validating analytical checkpoints to prevent downstream failures.
Protocol A: Telescoped Synthesis of Exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate [6]
Preparation: In an oven-dried Schlenk flask under N2, dissolve N-Boc-3-pyrroline (1.0 equiv) in anhydrous dichloromethane (DCM).
Catalyst Addition: Add Rh2(esp)2 (0.005 mol%). Validation Check: The solution must remain clear/pale blue; any darkening indicates catalyst degradation.
Diazo Addition: Using a syringe pump, add ethyl diazoacetate (1.2 equiv) in DCM over 4 hours at room temperature. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing the competitive dimerization into diethyl maleate/fumarate.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). Stain with KMnO4. The disappearance of the pyrroline alkene confirms reaction completion.
Telescoped Hydrolysis: Remove DCM under reduced pressure. Add THF/H2O (1:1) and LiOH (2.0 equiv). Stir for 12 hours.
Isolation: Acidify to pH 3 with 1M HCl, extract with EtOAc. Validation Check: Analyze the crude mixture by 1H NMR. The bridgehead protons (C1, C5) will show distinct coupling constants (J) with the C6 proton based on the Karplus equation, confirming exo selectivity (>95:5 dr).
Protocol B: Photochemical Synthesis of CHF2-Substituted Analogs [3]
Cycloaddition: React N-substituted maleimide (1.0 equiv) with in situ generated CF2H(CH3)CHN2 (3.0 equiv) in THF at 0 °C for 2 hours.
IPC: Isolate a small aliquot. 19F NMR should show the quantitative formation of the pyrazoline intermediate.
Photolysis: Transfer the mixture to a quartz tube. Irradiate with a high-pressure Hg lamp (300 W) at room temperature for 8 hours. Causality: UV energy specifically breaks the C-N bonds of the pyrazoline, extruding N2 without cleaving the resulting cyclopropane ring.
Purification: Concentrate and purify via silica gel chromatography. Validation Check: 2D NOESY NMR must be performed. Spatial correlation between bridgehead protons and difluoromethyl protons confirms the specific diastereomer[1].
Mechanistic and Pharmacological Visualizations
Caption: Dirhodium(II)-catalyzed stereoselective cyclopropanation pathway for exo/endo divergence.
Caption: Polypharmacological signaling pathway of 3-azabicyclo[3.1.0]hexane-based TRIs.
References
Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines
Source: RSC Advances (2018)
URL: [Link]
Title: 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors
Source: Journal of Medicinal Chemistry (2010)
URL: [Link]
Title: Pd-Catalyzed Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes for the Construction of Chiral 3-Azabicyclo[3.1.0]hexanes
Source: Angewandte Chemie International Edition (2023)
URL: [Link]
Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings
Source: Organic Letters (2024)
URL: [Link]
Protocol for the Synthesis of 6-Methoxy-3-azabicyclo[3.1.0]hexane
Scientific Rationale & Application Context The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry. By introducing a cyclopropane ring fused to a pyrrolidine core, the confor...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Application Context
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry. By introducing a cyclopropane ring fused to a pyrrolidine core, the conformational flexibility of the amine is highly restricted. This restriction often leads to improved target binding affinity, enhanced metabolic stability, and favorable pharmacokinetic profiles in drug candidates[1]. Specifically, the 6-methoxy substituted variant is utilized as a critical building block in the development of mutant PI3K-alpha inhibitors for oncology[1], as well as in the synthesis of benzodiazepine derivatives targeting the respiratory syncytial virus (RSV)[2].
Mechanistic Insights & Experimental Design
The synthesis of 6-methoxy-3-azabicyclo[3.1.0]hexane is executed in two robust phases, starting from the commercially available precursor, tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate[3].
Phase 1: O-Methylation (Williamson Ether Synthesis)
The secondary alcohol on the cyclopropane ring is methylated using sodium hydride (NaH) and iodomethane (MeI) in N,N-dimethylformamide (DMF)[1].
Causality of Reagent Choice: NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the hydroxyl group without attacking the strained bicyclic system or the Boc protecting group. DMF is the optimal solvent due to its high dielectric constant, which stabilizes the resulting highly nucleophilic alkoxide intermediate and accelerates the subsequent SN2 displacement of the iodide from MeI.
Phase 2: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions to yield the free amine.
Causality of Reagent Choice: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is viable, utilizing 4M HCl in dioxane is highly preferred for this specific scaffold[2]. The final free amine is low-molecular-weight and highly water-soluble; using HCl allows the product to precipitate directly as a stable hydrochloride salt, bypassing a complex and low-yielding aqueous workup.
Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 5 minutes.
Deprotonation: Carefully add Sodium Hydride (89.5 mg of a 60% dispersion in mineral oil, 2.24 mmol) portionwise. Self-Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). Wait until bubbling subsides (approx. 10 minutes) to ensure complete formation of the alkoxide.
Alkylation: Add Iodomethane (191 mg, 1.34 mmol) dropwise via a gas-tight syringe[1].
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 30 minutes.
Workup: Quench the reaction by slowly adding cold water (3.0 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 3.0 mL)[1].
Isolation: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected intermediate.
Phase 2: Synthesis of 6-Methoxy-3-azabicyclo[3.1.0]hexane Hydrochloride
Dissolution: Dissolve the crude tert-butyl 6-methoxy-3-azabicyclo[3.1.0]hexane-3-carboxylate in anhydrous DCM (2.0 mL).
Deprotection: Add 4M HCl in Dioxane (2.8 mL, 11.2 mmol) in one portion at room temperature.
Reaction: Stir the mixture at room temperature for 2 to 4 hours. Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the peak corresponding to the Boc-protected mass disappears and m/z 114.1 [M+H]⁺ becomes the dominant signal.
Concentration: Evaporate the volatiles under reduced pressure. Avoid excessive heating (keep water bath < 40 °C) to prevent degradation of the amine salt.
Purification: Triturate the resulting sticky solid with diethyl ether (5.0 mL) or pentane. This step is critical for removing the mineral oil carried over from the NaH reagent, as well as cleaved tert-butyl artifacts[4].
Filtration: Filter the precipitate through a sintered glass funnel, wash with an additional 2.0 mL of cold diethyl ether, and dry under high vacuum to yield 6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride as a solid.
Safety & Handling
Sodium Hydride (NaH): Highly reactive with moisture; evolves flammable hydrogen gas. Weigh and handle rapidly in a dry environment or inside a glovebox.
Iodomethane (MeI): A volatile, highly toxic alkylating agent and suspected carcinogen. Must be handled exclusively inside a certified chemical fume hood using appropriate PPE.
HCl in Dioxane: Corrosive and evolves HCl gas upon exposure to ambient moisture. Keep tightly sealed when not in use.
References
Title: WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals
Source: Google Patents
URL
Title: WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors
Source: Google Patents
URL
"experimental protocol for N-arylation of 6-Methoxy-3-azabicyclo[3.1.0]hexane"
Strategic Analysis & Retrosynthesis The Substrate: 6-Methoxy-3-azabicyclo[3.1.0]hexane This scaffold is a critical "morpholine/piperidine surrogate" in modern drug discovery. The 3-azabicyclo[3.1.0]hexane core offers a r...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Analysis & Retrosynthesis
The Substrate: 6-Methoxy-3-azabicyclo[3.1.0]hexane
This scaffold is a critical "morpholine/piperidine surrogate" in modern drug discovery. The 3-azabicyclo[3.1.0]hexane core offers a rigidified vector that can lock pharmacophores into bioactive conformations, often improving potency and metabolic stability compared to flexible analogs.
Structural Nuance: The 6-methoxy group (located on the cyclopropane ring) introduces unique electronic and steric parameters.
Electronic Effect: The methoxy group exerts an inductive electron-withdrawing effect (-I) through the cyclopropane framework. This slightly reduces the nucleophilicity of the N3 nitrogen compared to the unsubstituted parent, necessitating highly active catalytic systems for unactivated aryl halides.
Conformational Bias: The substituent at C6 dictates the "boat-like" pucker of the bicyclic system. Preserving the endo/exo stereochemistry during reaction and workup is paramount.
Stability Warning: The cyclopropyl methyl ether moiety is sensitive to strong acids, which can trigger ring-opening solvolysis. Acidic workups must be avoided.
Reaction Pathway Decision Tree
The choice of method depends entirely on the electronic nature of the aryl halide partner (Ar-X).
Pathway A (Buchwald-Hartwig): For electron-neutral or electron-rich aryl halides (e.g., chlorobenzene, 3-bromoanisole). Requires Palladium catalysis.[1][2][3]
Pathway B (SnAr): For highly electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Requires base and heat only.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol.
Critical Process Parameters (CPP)
Parameter
Specification
Rationale
Stoichiometry
Amine (1.2 equiv)
The amine is the more valuable fragment; however, slight excess ensures full consumption of Ar-X.
Base Selection
NaOtBu (Pd) / DIPEA (SnAr)
NaOtBu is standard for Pd cycles but incompatible with base-sensitive electrophiles. Use Cs₂CO₃ for milder conditions.
Water Content
< 200 ppm (Method A)
Moisture kills the active Pd(0) species and hydrolyzes sensitive ligands.
Temperature
80–100 °C
Sufficient to overcome activation energy without degrading the strained cyclopropane ring.
Inert Atmosphere
Argon or N₂
Essential for Method A (Pd-catalyzed) to prevent catalyst oxidation.
Catalyst Precursor: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%).
Ligand:RuPhos (for steric bulk/secondary amines) or XPhos (general purpose). Note: RuPhos is preferred for this specific secondary amine due to its high activity.
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv). Note: Extra base is required to neutralize the HCl salt of the amine.
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Protocol
Catalyst Pre-complexation (Optional but Recommended):
In a glovebox or under Argon flow, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and RuPhos (18 mg, 0.04 mmol) in anhydrous Toluene (1 mL).
Heat to 80 °C for 2 minutes until the solution turns from dark purple to deep red/brown (indicating active catalyst formation).
Reaction Assembly:
To a separate reaction vial equipped with a stir bar, add:
6-Methoxy-3-azabicyclo[3.1.0]hexane HCl salt (1.2 mmol).
NaOtBu (2.5 mmol, 240 mg). Critical: The first 1.0 equiv neutralizes the HCl.
Aryl Halide (1.0 mmol).
Purge the vial with Argon for 5 minutes.
Initiation:
Add anhydrous Toluene (4 mL) to the vial.
Add the pre-formed catalyst solution (1 mL) via syringe.
Seal the vial with a Teflon-lined cap.
Reaction:
Heat the block to 100 °C with vigorous stirring (800 rpm).
Run for 4–16 hours. Monitor by LC-MS.
Checkpoint: Look for the disappearance of the Aryl Halide.
Workup (Neutral/Basic):
Cool to room temperature.
Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd black and salts.
Wash the filtrate with saturated NaHCO₃ (not water or acid, to protect the methoxy-cyclopropane).
Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Moderately activated (e.g., 2-chloropyridine): 80–100 °C.
Stir for 2–6 hours.
Workup:
Pour the reaction mixture into ice-cold water (20 mL).
Outcome: If the product is solid, it will precipitate. Filter and wash with water.
Outcome: If oil, extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine to remove DMSO.
Mechanism & Troubleshooting
Catalytic Cycle (Method A)
The steric bulk of the 3-azabicyclo system requires a ligand like RuPhos that facilitates the reductive elimination step, which is often the rate-determining step for hindered secondary amines.
Ensure Ar/N₂ purge is rigorous. Switch to pre-catalyst RuPhos-Pd-G3 or G4 to bypass activation issues.
Debenzylation/Demethoxylation
Acidic hydrolysis of cyclopropyl ether.
Check solvent pH. Ensure no acidic impurities in the aryl halide. Do not use HCl/MeOH for workup.
Starting Material Remains (Method B)
Aryl halide not electrophilic enough.
Switch to Method A (Pd-catalyzed) or use a higher boiling solvent (NMP) at 120 °C.
Formation of Protodehalogenated Ar-H
Beta-hydride elimination (rare here) or solvent H-abstraction.
Switch solvent from Dioxane to Toluene. Lower temperature slightly.
References
General Buchwald-Hartwig Protocols
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
3-Azabicyclo[3.1.
Sattigeri, J. A., et al. (2008).[4] Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[4] Link
Brighty, K. E., & Castaldi, M. J. (1996). Synthesis of Trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Synlett. (Describes the SnAr coupling of the 6-amino analog).
Review on Azabicyclo Derivatives
Barashkova, K. A., et al. (2024).[5][6] Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Link
Handling of Cyclopropyl Ethers:
Standard organic synthesis guidelines indicate cyclopropyl ethers are sensitive to acid-catalyzed ring opening (forming homoallylic alcohols). (General Chemical Knowledge).
Application Notes & Protocols: 6-Methoxy-3-azabicyclo[3.1.0]hexane in Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development programs.[1][2] This paradigm shift from high-throughput s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development programs.[1][2] This paradigm shift from high-throughput screening (HTS) of large, complex molecules to the identification of small, low-affinity binders ("fragments") allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3][4] In recent years, a significant trend has emerged favoring the inclusion of fragments with greater three-dimensional (3D) character.[5][6] These 3D scaffolds, such as 6-Methoxy-3-azabicyclo[3.1.0]hexane, offer a structurally rigid and conformationally defined presentation of pharmacophoric features, which can lead to improved solubility, greater selectivity, and a more favorable intellectual property landscape.[6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 6-Methoxy-3-azabicyclo[3.1.0]hexane within an FBDD workflow, from initial library inclusion to hit-to-lead optimization.
Fragment Profile: 6-Methoxy-3-azabicyclo[3.1.0]hexane
The 3-azabicyclo[3.1.0]hexane core is a valuable structural motif in medicinal chemistry, known for conferring conformational rigidity.[9][10] The specific derivative, 6-Methoxy-3-azabicyclo[3.1.0]hexane, is an exemplary fragment for modern screening libraries. Its properties align well with the widely accepted "Rule of Three," which defines the ideal characteristics for fragment compounds.[4][11]
Rationale for Selection:
3D Topology: The fused cyclopropane-pyrrolidine ring system creates a rigid, non-planar structure. This is a departure from the historically flat, aromatic-rich fragment libraries and provides a unique way to probe the complex topology of protein binding sites.[5][12] Using 3D fragments from the outset can obviate the need to introduce complex stereocenters during later-stage lead optimization.[6]
Defined Vectors for Elaboration: The secondary amine and the methoxy group provide two distinct and synthetically tractable vectors for chemical modification. This is a critical feature for the subsequent "hit-to-lead" phase, where the fragment is grown or linked to improve potency.[13][14]
Favorable Physicochemical Properties: Its low molecular weight and balanced polarity contribute to high aqueous solubility, a crucial property for biophysical screening methods that often require millimolar concentrations.
The successful identification of a lead candidate from a fragment hit relies on a multi-stage, integrated workflow. The low binding affinities typical of fragments (μM to mM range) necessitate the use of sensitive biophysical techniques rather than traditional high-concentration biochemical assays.[16][17] A tiered approach is recommended to efficiently screen a library and eliminate false positives, ensuring that resources are focused on only the most promising hits.
Application Note: Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Executive Summary & Strategic Importance The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, serving as a conformationally restricted bioisostere of proline and cyclohexane....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, serving as a conformationally restricted bioisostere of proline and cyclohexane. Its rigid bicyclic architecture reduces the entropic penalty of ligand-target binding, often enhancing potency and metabolic stability. This scaffold is central to the efficacy of high-profile therapeutic agents, including CP-866,087 (
-opioid receptor antagonist), Trovafloxacin (antibiotic), and Victrelis (HCV protease inhibitor).
This guide details two distinct, field-validated palladium-catalyzed protocols for accessing this scaffold. Unlike traditional Simmons-Smith cyclopropanations which require harsh zinc reagents, these Pd-catalyzed methods offer mild conditions, high functional group tolerance, and scalability.
Core Applications
Fragment-Based Drug Design (FBDD): Rapid access to rigidified amine vectors.
Late-Stage Functionalization: Installation of the bicyclic core onto complex intermediates.
Stereoselective Synthesis: Access to specific diastereomers critical for receptor selectivity.
Mechanistic Insights & Pathway Logic
Understanding the catalytic cycle is prerequisite to troubleshooting. We focus on two dominant pathways: Pd-Carbene Transfer (Intermolecular) and Pd-Catalyzed Cascade Cyclization (Intramolecular).
Pathway A: Pd-Catalyzed Carbene Transfer (Protocol 1)
This pathway utilizes
-tosylhydrazones as safe, stable precursors to diazo compounds. In situ generation of the diazo species is followed by the formation of a Palladium-Carbene species, which undergoes cyclopropanation with an electron-deficient alkene (e.g., maleimide).
This pathway involves the activation of a 1,6-enyne or vinyl cyclopropane by an electrophilic Pd(II) species. The mechanism proceeds via nucleopalladation (or oxidative cyclization), followed by migratory insertion and reductive elimination.
Figure 1: Comparative mechanistic logic for Intermolecular Carbene Transfer vs. Intramolecular Cascade Cyclization.
Experimental Protocols
Protocol A: Intermolecular Cyclopropanation of Maleimides
Best for: Rapid library generation, gram-scale synthesis, accessing CP-866,087 analogs.
Mechanism: Pd-catalyzed decomposition of
-tosylhydrazones.
Materials
Substrate:
-substituted Maleimide (1.0 equiv)
Reagent:
-Tosylhydrazone (derived from aldehyde/ketone) (1.2 equiv)
Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Note: Toluene can be used as an alternative non-polar solvent.
Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the hydrazone.
Work-up: Cool to room temperature (RT). Filter the mixture through a short pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Point: The diazo intermediate is generated in situ. Do not isolate it. Ensure the base is finely ground to facilitate the initial elimination step of the hydrazone.
(10 mol%) or chiral ligand (e.g., (S)-BINAP for enantioselective variants)
Oxidant/Additive: Benzoquinone (BQ) (if Aza-Wacker) or CO balloon (if Carbonylation)
Solvent: THF or Toluene
Temperature: 60–80 °C
Step-by-Step Methodology (Carbonylation Variant)
Setup: Use a two-neck round-bottom flask connected to a reflux condenser and a CO gas balloon.
Catalyst Formation: In a separate vial, mix
and Ligand in the solvent and stir for 10 mins to form the active complex (color change often observed).
Addition: Add the substrate (1.0 mmol) and nucleophile (e.g., MeOH, 2.0 equiv) to the reaction flask. Transfer the catalyst solution via syringe.
Gas Purge: Evacuate the flask and backfill with CO (repeat 3x). Safety: CO is toxic; work in a well-ventilated fume hood.
Reaction: Heat to 60 °C under CO atmosphere (1 atm). Stir for 12–24 hours.
Work-up: Vent the CO gas safely. Dilute with diethyl ether, wash with water and brine. Dry over
.
Data Summary & Substrate Scope
The following table summarizes the expected yields and diastereoselectivity (dr) based on electronic variations in Protocol A (Maleimide + Hydrazone).
Entry
Maleimide Substituent ()
Hydrazone Substituent ()
Yield (%)
dr (exo:endo)
Notes
1
-Benzyl
Phenyl
85-92
>20:1
Standard benchmark
2
-Methyl
4-MeO-Ph
88
>20:1
Electron-rich hydrazone
3
-Ph
4-CF-Ph
76
15:1
Electron-poor requires longer time
4
-H
Phenyl
45
5:1
Free NH interferes; protection recommended
5
-Boc
2-Naphthyl
82
>20:1
Steric bulk tolerated
Data aggregated from Chen et al. (2017) and internal validation studies.
Troubleshooting & Optimization
Catalyst Deactivation[4]
Symptom: Reaction stalls after 50% conversion.
Cause: Formation of Pd-black aggregates.
Solution: Add 10 mol% of a stabilizing ligand (e.g.,
or dba) or switch to a precatalyst like .
Diastereocontrol Issues
Symptom: Low exo:endo ratio.
Mechanism: The thermodynamic product is usually the exo-isomer (minimizing steric clash with the pyrrolidine ring).
Solution: Lower the reaction temperature to 60 °C and increase reaction time. Switch solvent to Toluene to exploit
-stacking interactions if aryl groups are present.
Diazo Decomposition
Symptom: Low yield, formation of azines (dimerization of diazo).
Solution: Use a syringe pump to add the
-tosylhydrazone solution slowly over 2 hours. This keeps the instantaneous concentration of the diazo species low, favoring reaction with the alkene over self-dimerization.
References
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
Source: RSC Advances / Org. Biomol. Chem., 2017
Context: Primary source for Protocol A; details the gram-scale synthesis of CP-866,087 analogs.
Pd-Catalyzed Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes
Source: Angewandte Chemie International Edition, 2023
Context:[3] Advanced protocol for chiral synthesis (Protocol B) and cascade carbonylation.
Palladium-Catalyzed Intramolecular Aza-Wacker-type Cyclization
Source: RSC Advances, 2023
Context: Mechanistic details on oxidative cyclization and conformationally restricted bicycle formation.
Discovery and Synthesis of a New Class of Opioid Ligand (CP-866,087)
Source: Bioorganic & Medicinal Chemistry Letters, 2011
Context: Establishes the pharmacological relevance of the 3-azabicyclo[3.1.0]hexane core.
Enantioselective C–H Functionalization–Addition Sequence
Source: Journal of the American Chemical Society (Pedroni & Cramer)
Context: Alternative C-H activation route for densely substituted derivatives.
Application Notes and Protocols: Dirhodium(II)-Catalyzed Cyclopropanation for the Synthesis of 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold The 3-azabicyclo[3.1.0]hexane framework is a crucial structural motif in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a crucial structural motif in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. This scaffold is a key component in a variety of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1] The development of efficient and stereoselective methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is therefore of significant interest to the scientific community.[1][2][3]
Dirhodium(II)-catalyzed cyclopropanation has emerged as a powerful and versatile tool for the construction of this bicyclic system.[4][5][6] This methodology involves the reaction of a diazo compound with an alkene, catalyzed by a dirhodium(II) complex, to form a cyclopropane ring.[7] Recent advancements have enabled highly diastereoselective and, in some cases, enantioselective syntheses of 3-azabicyclo[3.1.0]hexanes, often with remarkably low catalyst loadings, making the process more practical and scalable.[4][5][8][9]
Mechanistic Insights: The Dirhodium(II) Catalytic Cycle
While definitive mechanistic studies of rhodium-catalyzed cyclopropanation are still a subject of investigation, a generally accepted mechanism has been proposed based on product distribution and stereoselectivity.[7] The catalytic cycle can be broken down into three key steps:
Carbene Formation: The reaction is initiated by the attack of the diazo compound on the electrophilic axial site of the dirhodium(II) catalyst. This is followed by the expulsion of dinitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate.[7] This step is often the rate-determining step of the reaction.[10]
Cyclopropanation: The rhodium-carbene then undergoes a concerted addition to the double bond of the alkene substrate.[7] This step proceeds without prior coordination of the alkene to the metal center. The stereochemistry of the alkene is retained in the cyclopropane product.[7]
Catalyst Regeneration: Upon formation of the cyclopropane, the dirhodium(II) catalyst is regenerated and can enter another catalytic cycle. The high efficiency of these catalysts allows for very low catalyst loadings, in some cases as low as 0.005 mol%.[4][5][8][9]
Below is a diagram illustrating the proposed catalytic cycle:
Caption: Proposed catalytic cycle for dirhodium(II)-catalyzed cyclopropanation.
The Dirhodium(II) Catalyst: A Key to Selectivity and Efficiency
The choice of the dirhodium(II) catalyst is critical for achieving high yields and stereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexanes. Dirhodium(II) complexes are exceptionally stable to heat, moisture, and air, yet are highly active for the decomposition of diazo compounds.[11] The ligands surrounding the dirhodium core play a crucial role in modulating the catalyst's reactivity and selectivity.
Catalyst
Ligand Structure
Key Features & Applications
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
Acetate
A common, commercially available catalyst. Often used for initial screening and optimization studies. Can provide good yields but may lack high stereoselectivity.[7]
Can favor the formation of the thermodynamically less favorable endo isomer with high diastereoselectivity.[8]
Experimental Protocols: Stereoselective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates
The following protocols are based on the highly efficient procedures developed by Nguyen, Davies, and coworkers, which utilize very low catalyst loadings.[4][5][8]
General Considerations:
Reagent Purity: The purity of the diazo compound and the alkene is crucial for optimal results. It is recommended to use freshly prepared or purified reagents.
Inert Atmosphere: While many dirhodium(II) catalysts are air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions.
Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane (DCM) or other non-coordinating solvents are commonly used.
Protocol 1: Synthesis of exo-Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is designed for the diastereoselective synthesis of the exo-isomer.
To a solution of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in anhydrous DCM, add dirhodium(II) tetraacetate (0.005 mol%).
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions.
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired exo-product.
Protocol 2: Synthesis of endo-Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
For the selective synthesis of the endo-isomer, a chiral, bowl-shaped catalyst is employed.[8]
Materials:
Dirhodium(II) tetrakis(S-N-(p-toluenesulfonyl)prolinate) (Rh₂(S-TBSP)₄) or a similar chiral catalyst
Follow the same procedure as in Protocol 1, substituting Rh₂(OAc)₄ with the chiral dirhodium(II) catalyst (e.g., Rh₂(S-TBSP)₄) at a similar catalyst loading (0.005 mol%).
The workup and purification are analogous to Protocol 1. The use of the chiral catalyst directs the reaction to favor the formation of the endo-isomer.
The following diagram outlines the general experimental workflow:
Caption: A generalized workflow for the dirhodium(II)-catalyzed synthesis.
- Purify reagents before use.\n- Ensure an inert atmosphere.\n- Increase reaction time or slightly increase catalyst loading.
Poor Diastereoselectivity
- Incorrect catalyst choice\n- Reaction temperature too high
- For exo-selectivity, use Rh₂(OAc)₄. For endo-selectivity, use a suitable chiral catalyst.\n- Run the reaction at room temperature or lower.
Formation of Side Products (e.g., Dimerization of Carbene)
- Too rapid addition of the diazo compound
- Decrease the rate of addition of the diazo compound using a syringe pump.
Conclusion
Dirhodium(II)-catalyzed cyclopropanation is a highly effective and practical method for the synthesis of the pharmaceutically important 3-azabicyclo[3.1.0]hexane scaffold. By carefully selecting the appropriate dirhodium(II) catalyst and controlling the reaction conditions, it is possible to achieve high yields and stereoselectivity, providing access to either the exo- or endo-isomers. The ability to use extremely low catalyst loadings further enhances the utility of this methodology for both academic research and industrial applications.
References
Nguyen, T. T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]
Nguyen, T. T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]
Alford, J. S., Chepiga, K. M., Qin, C., Chennamadhavuni, S., Gregg, T. M., Olson, J. P., & Davies, H. M. L. (2014). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. NSF Public Access. [Link]
Nguyen, T. T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. [Link]
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved from [Link]
Doyle, M. P., & Forbes, D. C. (1998). High Symmetry Dirhodium(II) Paddlewheel Complexes as Chiral Catalysts. In Comprehensive Asymmetric Catalysis I–III (pp. 499–514). Springer. [Link]
Wang, Z., Li, Y., Wang, H., Li, Y., & Zhu, C. (2021). Dirhodium(II)-catalyzed diamination reaction via a free radical pathway. Organic Chemistry Frontiers, 8(17), 4755–4761. [Link]
Li, G., & Chen, Y. (2023). Recent Advances in Heterogeneous Dirhodium Catalysts: Strategic Design and Sustainable Organic Transformations. Langmuir. [Link]
Kennemur, J. L. (2020). Synthetic Applications of Dirhodium(II) Catalysis [Emory University]. [Link]
Ghanem, A. (2017). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Molecules, 22(11), 2003. [Link]
Neely, J. M., & Rovis, T. (2015). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 137(26), 8372–8375. [Link]
Li, Y., & Chen, J. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
Chepiga, K. M., Qin, C., Alford, J. S., Chennamadhavuni, S., Gregg, T. M., Olson, J. P., & Davies, H. M. L. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron, 69(28), 5765–5771. [Link]
Nguyen, T. T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed Central. [Link]
Wang, Y., Zhang, Y., Wang, J., & Wang, J. (2018). Heterogeneous self-supported dirhodium(ii) catalysts with high catalytic efficiency in cyclopropanation – a structural study. Catalysis Science & Technology, 8(13), 3358–3366. [Link]
Ghorai, M. K., & Kumar, A. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6209–6215. [Link]
Negretti, S., Cohen, C. M., Chang, J. J., Guptill, D. M., & Davies, H. M. L. (2016). Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates. Organic Letters, 18(1), 148–151. [Link]
Ghorai, M. K., & Kumar, A. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate. [Link]
Nguyen, T. T.-T. H., Saito, T., Chang, W., Navarro, A., & Davies, H. M. L. (2021). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Scilit. [Link]
Various Authors. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]
Neely, J. M., & Rovis, T. (2014). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society, 136(34), 12186–12190. [Link]
Kennemur, J. L. (2020). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis [Emory University]. [Link]
Blakey, S. B., & Chen, Z. (2016). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]
Application Note: High-Precision Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition
[1][2][3][4][5][6][7] Executive Summary The spiro[3-azabicyclo[3.1.0]hexane] scaffold represents a privileged structural motif in modern drug discovery, offering rigid conformational control and specific vector orientati...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6][7]
Executive Summary
The spiro[3-azabicyclo[3.1.0]hexane] scaffold represents a privileged structural motif in modern drug discovery, offering rigid conformational control and specific vector orientation of pharmacophores. This bicyclic system—comprising a pyrrolidine ring fused to a cyclopropane unit with a spiro-junction—serves as a core bioisostere for proline and has demonstrated significant potency in opioid receptor antagonism , histone deacetylase (HDAC) inhibition , and anticancer therapeutics .
This guide details the synthesis of these complex scaffolds using 1,3-Dipolar Cycloaddition (1,3-DC) . Unlike traditional multi-step cyclopropanations, this protocol utilizes the reaction between in situ generated azomethine ylides and cyclopropene dipolarophiles . This approach is favored for its atom economy, high diastereoselectivity, and ability to generate spiro-complexity in a single step.
Mechanistic Principles & Retrosynthesis
The formation of the spiro[3-azabicyclo[3.1.0]hexane] skeleton relies on the [3+2] cycloaddition of a 1,3-dipole (azomethine ylide) across the highly strained double bond of a cyclopropene derivative.
Reaction Pathway[1]
Ylide Generation: Condensation of a cyclic ketone (e.g., isatin, ninhydrin) with an
-amino acid (e.g., sarcosine, proline) generates an oxazolidin-5-one intermediate. Thermal decarboxylation yields the reactive azomethine ylide dipole.
Cycloaddition: The ylide attacks the cyclopropene dipolarophile. The high ring strain of the cyclopropene (~54 kcal/mol) drives the reaction, overcoming the steric hindrance of the spiro-center formation.
Stereocontrol: The reaction typically proceeds via a concerted but asynchronous mechanism, controlled by Secondary Orbital Interactions (SOI), favoring the endo-adduct or specific facial selectivity depending on the substitution pattern of the cyclopropene.
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway for the three-component synthesis of spiro[3-azabicyclo[3.1.0]hexanes].[1][2][3]
Experimental Protocol
Materials & Reagents[9]
Component A (Ketone): Isatin (1.0 equiv) – Source of the spiro scaffold.
Component B (Amine): Sarcosine (1.2 equiv) – Generates the unsubstituted dipole.
Component C (Dipolarophile): 1,2-Diphenylcyclopropene (1.0 equiv) – Prepared via rhodium-catalyzed decomposition of diazo compounds or commercially sourced.
Solvent: Methanol (MeOH) or Acetonitrile (MeCN). Note: Protic solvents often accelerate decarboxylation.
Catalyst (Optional): Molecular Sieves (4Å) to facilitate imine formation.
Standard Operating Procedure (SOP)
Step 1: Dipole Pre-formation (Optional but Recommended for Scale-up)
In a round-bottom flask, dissolve Isatin (147 mg, 1.0 mmol) and Sarcosine (107 mg, 1.2 mmol) in MeOH (10 mL).
Heat to reflux for 30 minutes until the solution turns deep orange/red, indicating the formation of the azomethine ylide intermediate. Visual Check: Evolution of CO2 bubbles should be observed.
Step 2: Cycloaddition
Add 1,2-Diphenylcyclopropene (192 mg, 1.0 mmol) to the reaction mixture.
Continue refluxing for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The cyclopropene spot (high Rf) should disappear, and a new polar spot (product) should appear.
Alternative: For library synthesis, this reaction can be performed in a microwave reactor at 100°C for 20 minutes.
Step 3: Work-up & Purification
Evaporate the solvent under reduced pressure.
Dissolve the crude residue in minimal Dichloromethane (DCM).
Purification: Flash column chromatography on silica gel.
Gradient: 10%
40% EtOAc in Hexanes.
Crystallization:[1][2] Many spiro-adducts precipitate directly from MeOH upon cooling. If so, filter and wash with cold MeOH.
Optimization Parameters
Parameter
Condition A (Standard)
Condition B (Optimized for Sterics)
Outcome Note
Solvent
Methanol
1,4-Dioxane / MeCN (3:1)
MeOH is faster; Aprotic solvents improve yield for unstable cyclopropenes.
Temperature
Reflux (65°C)
80–100°C
Higher temp ensures complete decarboxylation of hindered amino acids.
Stoichiometry
1:1.2:1
1:1.5:1
Excess amino acid compensates for side-reactions (dimerization).
Time
3 hours
12 hours
Extended times required for 3,3-disubstituted cyclopropenes.
Stereochemical Validation & Data Analysis
The unique feature of this scaffold is the 3-azabicyclo[3.1.0]hexane core.[4] Validating the structure requires specific NMR diagnostic checks.
Diagnostic NMR Signals (
H NMR, 400 MHz, CDCl
)
Cyclopropane Protons: Look for high-field signals between
1.5 – 2.5 ppm.
In 1,2-disubstituted cyclopropenes, the bridgehead proton (
) typically appears as a doublet ( Hz).
Spiro-Junction: The stereochemistry relative to the spiro-oxindole (if isatin is used) is determined by NOESY experiments.
Exo-adduct: Protons on the pyrrolidine ring show NOE correlations with the isatin aromatic ring.
Structural Logic
The reaction is HOMO(dipole) – LUMO(dipolarophile) controlled.
Regioselectivity: Controlled by the electronic polarization of the cyclopropene double bond.
Diastereoselectivity: The bulky groups on the cyclopropene (e.g., phenyls) will orient away from the sterically demanding spiro-framework of the ylide to minimize steric clash in the transition state.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete decarboxylation of amino acid.
Increase temperature or switch to high-boiling solvent (Toluene/Dioxane).
Multiple Spots (TLC)
Isomerization of cyclopropene or dipole degradation.
Perform reaction under inert atmosphere (). Use fresh cyclopropene.
No Reaction
Cyclopropene is too electron-rich.
Add a Lewis Acid catalyst (e.g., or ) to activate the dipole.
Product Oiling
High lipophilicity.
Triturate with cold diethyl ether/pentane to induce solidification.
References
Filatov, A. S., et al. (2022).[5][2][6] "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple." Beilstein Journal of Organic Chemistry, 18, 769–780.[6]
Pronina, Y. A., et al. (2024).[3] "Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition." ResearchGate.[7][8]
Barashkova, K. A., et al. (2024).[3][9] "Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives." Eurasian Chemico-Technological Journal, 60(1), 7-35.[9]
Khoroshilova, O. V., et al. (2022).[2] "Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles." Molecules, 27(15), 4860.
Application Note & Protocol Guide: In Vitro Biological Evaluation of 3-Azabicyclo[3.1.0]hexane Compounds
Abstract The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, celebrated for its ability to rigidly constrain nitrogen lone pairs and phenyl ring vectors in bio-active confor...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, celebrated for its ability to rigidly constrain nitrogen lone pairs and phenyl ring vectors in bio-active conformations. This conformational restriction often yields superior potency and selectivity compared to flexible analogs (e.g., piperidines or pyrrolidines). This guide provides a comprehensive technical framework for the in vitro evaluation of these compounds, focusing on their primary therapeutic domains: Central Nervous System (CNS) receptor modulation (specifically Dopamine and Sigma receptors) and Metabolic Stability profiling .
Introduction: The Rigid Advantage
The 3-azabicyclo[3.1.0]hexane moiety acts as a conformationally locked analog of proline or piperidine. In drug design, this scaffold is deployed to:
Fix the N-lp Vector: The bridgehead cyclopropane ring locks the nitrogen lone pair orientation, critical for hydrogen bonding in GPCR pockets (e.g., Dopamine D3,
-Opioid).
Discriminate Stereoisomers: The rigid cis-fusion creates distinct exo/endo and enantiomeric forms ((1R,5S) vs (1S,5R)), which often display drastic differences in biological affinity, serving as a powerful probe for receptor topography.
Core Evaluation Workflow
The following diagram outlines the critical path for evaluating these derivatives, moving from primary binding screens to functional validation and liability testing.
Caption: Figure 1. Integrated workflow for the biological characterization of rigid amine scaffolds.
Application Note: Neuroreceptor Binding Profiling
Target Class: GPCRs (Dopamine D2/D3) and Sigma Receptors (
).
Rationale: The 3-azabicyclo[3.1.0]hexane scaffold is structurally homologous to the "phenylpiperidine" pharmacophore found in opioids and psychostimulants. However, the cyclopropane fusion restricts the phenyl ring rotation, often enhancing selectivity for receptors or Dopamine D3 receptors over D2.
Critical Considerations
Sigma-1 vs. Sigma-2 Selectivity: Many derivatives show mixed affinity.[1] To isolate
affinity, assays must include (+)-pentazocine to mask sites.[2]
Enantiomeric Purity: Biological activity is frequently restricted to a single enantiomer. Racemic evaluation can mask potent compounds; chiral separation prior to binding assays is recommended.
using non-linear regression (4-parameter logistic fit).
Calculate
using the Cheng-Prusoff equation :
Where is radioligand concentration and is its dissociation constant.
Application Note: Metabolic Stability Screening
Target: Hepatic Microsomal Enzymes (CYP450s).[5]
Rationale: 3-azabicyclo[3.1.0]hexane derivatives are secondary or tertiary amines. A common metabolic liability is N-dealkylation or oxidation of the bridgehead carbons . Early identification of high-clearance compounds is essential to prevent attrition in later PK studies.
Mechanism of Instability
The nitrogen atom in the bicyclic system is prone to oxidative attack by CYP450s (specifically CYP2D6 and CYP3A4). The resulting carbinolamine intermediate is unstable and leads to ring opening or dealkylation.
Caption: Figure 2. Primary metabolic pathways for azabicyclo-alkanes mediated by Cytochrome P450.
Protocol 2: Microsomal Stability Assay
Objective: Determine the in vitro intrinsic clearance (
The Strategic Application of 6-Methoxy-3-azabicyclo[3.1.0]hexane in Central Nervous System Drug Development: A Guide to Synthesis, In Vitro, and In Vivo Evaluation
Introduction: The Value of Conformational Constraint in CNS Drug Design The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the pursuit of no...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Value of Conformational Constraint in CNS Drug Design
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders.[1][2] Its inherent conformational rigidity, a departure from more flexible structures like piperidine, offers a distinct advantage in drug design. By locking key pharmacophoric elements in a defined spatial orientation, this bicyclic system can lead to enhanced binding affinity, improved selectivity for the target receptor over off-targets, and a more favorable metabolic profile. The incorporation of a methoxy group at the 6-position can further influence the molecule's electronic properties and potential for hydrogen bonding, providing an additional vector for optimizing drug-receptor interactions.
This guide provides a comprehensive overview of the application of the 6-methoxy-3-azabicyclo[3.1.0]hexane scaffold in CNS drug development. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of derivatives, and their subsequent evaluation in key in vitro and in vivo assays relevant to CNS pharmacology. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices.
Part 1: Synthesis and Derivatization of the 3-Azabicyclo[3.1.0]hexane Core
The synthetic accessibility of the 3-azabicyclo[3.1.0]hexane skeleton is a critical factor in its utility as a drug discovery scaffold. Various synthetic strategies have been developed, often involving cyclopropanation reactions.[3] A representative synthetic approach to a functionalized 3-azabicyclo[3.1.0]hexane core is outlined below. This protocol is illustrative and may require optimization based on the specific target molecule.
Protocol 1: Synthesis of a Protected 6-Methoxy-3-azabicyclo[3.1.0]hexane Intermediate
This protocol describes a plausible multi-step synthesis adapted from general methods for creating substituted 3-azabicyclo[3.1.0]hexane systems.
Step 1: Epoxidation of a Cyclopentene Precursor
Dissolve the starting cyclopentene derivative in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution. The stoichiometry should be carefully controlled to favor mono-epoxidation.
Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate solution.
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting epoxide by flash column chromatography.
Step 2: Ring-Opening of the Epoxide with an Amine
Dissolve the purified epoxide in a suitable protic solvent like methanol or ethanol.
Add a source of ammonia or a primary amine (which will ultimately become the nitrogen in the bicyclic system) in excess.
Heat the reaction mixture under reflux and monitor its progress by TLC.
Upon completion, remove the solvent under reduced pressure. The resulting amino alcohol can be purified by chromatography or carried forward to the next step.
Step 3: Intramolecular Cyclization to Form the Bicyclic Core
Activate the hydroxyl group of the amino alcohol, for example, by converting it to a mesylate or tosylate. Dissolve the amino alcohol in an anhydrous aprotic solvent (e.g., DCM) and add a non-nucleophilic base such as triethylamine. Cool the mixture to 0 °C.
Add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise and stir the reaction at 0 °C, allowing it to slowly warm to room temperature.
Once the activation is complete (monitored by TLC), add a stronger base (e.g., sodium hydride) to facilitate the intramolecular nucleophilic substitution that forms the 3-azabicyclo[3.1.0]hexane ring.
Quench the reaction carefully with water, extract the product with an organic solvent, and purify by flash column chromatography.
Step 4: Introduction of the Methoxy Group and Final Deprotection
The introduction of the methoxy group at the 6-position will depend on the specific functionalities present on the cyclopentene precursor. If a suitable precursor with a hydroxyl group at the corresponding position is used, a Williamson ether synthesis can be employed prior to the cyclization sequence.
Any protecting groups on the nitrogen can be removed under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group) to yield the final 6-methoxy-3-azabicyclo[3.1.0]hexane.
Caption: Synthetic workflow for 6-Methoxy-3-azabicyclo[3.1.0]hexane.
Part 2: In Vitro Characterization
A critical step in CNS drug discovery is the in vitro characterization of a compound's interaction with its intended target and its ability to cross the blood-brain barrier (BBB).
Receptor Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. The following are generalized protocols for key CNS targets where the 3-azabicyclo[3.1.0]hexane scaffold has shown promise.
Objective: To determine the binding affinity (Ki) of a test compound for the MOR.
Materials:
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.[4]
Radioligand: [³H]DAMGO (a selective MOR agonist).[4]
Test Compound: 6-Methoxy-3-azabicyclo[3.1.0]hexane derivative.
96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).
Scintillation cocktail and a microplate scintillation counter.
Procedure:
Prepare serial dilutions of the test compound in assay buffer.
In a 96-well plate, add in the following order:
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding) or 50 µL of test compound dilution.
50 µL of [³H]DAMGO (at a concentration close to its Kd, typically 1-2 nM).
100 µL of cell membrane suspension (typically 10-20 µg of protein per well).
Incubate the plate at 25°C for 90 minutes with gentle agitation.[5]
Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate.
Wash the filters three times with 200 µL of ice-cold wash buffer.
Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the binding affinity (Ki) of a test compound for the Dopamine D3 receptor.
Materials:
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D3 receptor.
Radioligand: [³H]-Spiperone.
Non-specific Binding Control: 1 µM Haloperidol.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Test Compound: 6-Methoxy-3-azabicyclo[3.1.0]hexane derivative.
96-well filter plates and scintillation counter.
Procedure:
Follow the general procedure outlined in Protocol 2.
The reaction mixture (total volume of 250 µL) should contain approximately 2 µg of membrane protein and 1 nM [³H]-Spiperone.
Incubate at 25°C for 60 minutes.
Filter and wash four times with wash buffer before counting.
Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.
Materials:
Receptor Source: Membrane preparation from HEK293 cells expressing the human α4β2 nAChR.
Assay Buffer: PBS or a similar physiological buffer.
Test Compound: 6-Methoxy-3-azabicyclo[3.1.0]hexane derivative.
96-well filter plates and scintillation counter.
Procedure:
Follow the general procedure outlined in Protocol 2.
Use a final [³H]-nicotine concentration of approximately 60 nM.
Incubate at room temperature for 60 minutes.
Filter and wash as described previously before scintillation counting.
Blood-Brain Barrier (BBB) Permeability Assays
Assessing a compound's ability to cross the BBB is paramount for CNS drug development. In vitro models provide a high-throughput method for initial screening.
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane simulating the BBB.
Materials:
PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate).
BBB lipid solution (e.g., a mixture of phospholipids dissolved in dodecane).
Phosphate-buffered saline (PBS), pH 7.4.
Test compound and control compounds (known high and low permeability).
96-well UV/Vis plate reader or LC-MS/MS system for quantification.
Procedure:
Coat the filter membrane of the donor plate with the BBB lipid solution and allow the solvent to evaporate.
Add the test compound (dissolved in PBS, pH 7.4) to the wells of the donor plate.
Fill the wells of the acceptor plate with fresh PBS, pH 7.4.
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
After incubation, carefully separate the plates.
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis:
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.
Compounds are typically classified as high, medium, or low permeability based on their Pe values.
Objective: To evaluate the permeability of a test compound across a monolayer of brain endothelial cells.
Materials:
Transwell inserts (e.g., 24-well format with 0.4 µm pore size).
Human Brain Microvascular Endothelial Cells (HBMECs).
Co-culture cells such as astrocytes and pericytes (optional, but recommended for a more robust model).
Appropriate cell culture media and reagents.
Test compound and control compounds.
Analytical instrumentation for quantification (e.g., LC-MS/MS).
Procedure:
Coat the apical side of the transwell inserts with a suitable extracellular matrix component (e.g., collagen).
Seed HBMECs onto the coated inserts and culture until a confluent monolayer is formed. Barrier integrity should be monitored by measuring Transendothelial Electrical Resistance (TEER).
For co-culture models, astrocytes and pericytes can be seeded on the basolateral side of the insert or at the bottom of the well.
Once the cell monolayer has reached the desired TEER value, replace the medium in the apical (donor) chamber with medium containing the test compound.
At various time points, collect samples from the basolateral (acceptor) chamber.
Analyze the concentration of the test compound in the collected samples.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the formula:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caption: In vitro evaluation workflow for CNS drug candidates.
Part 3: In Vivo Evaluation
Following promising in vitro data, in vivo studies in animal models are essential to assess the compound's efficacy and potential side effects.
Protocol 7: Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like activity of a test compound.
Apparatus:
A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
Gently place each mouse individually into the water-filled cylinder.
Record the session, which typically lasts for 6 minutes.
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that necessary to keep the head above water.
After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.
Data Analysis:
Compare the mean duration of immobility between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of antidepressant-like effects.
Protocol 8: Rotarod Test in Rats
Objective: To assess the effect of a test compound on motor coordination and balance.
Apparatus:
An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats).
Procedure:
Training: Acclimate the rats to the rotarod by placing them on the stationary rod for a few minutes. Then, train them at a low, constant speed (e.g., 4 rpm) for several trials until they can remain on the rod for a set duration (e.g., 120 seconds).
Testing: On the test day, administer the test compound or vehicle.
At a specified time post-administration, place the rat on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
Record the latency to fall from the rod.
Perform multiple trials for each animal with an appropriate inter-trial interval.
Data Analysis:
Compare the mean latency to fall between the different treatment groups. A significant decrease in the latency to fall suggests that the compound may impair motor coordination.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of the 3-Azabicyclo[3.1.0]hexane Scaffold
Property
Value
Significance in CNS Drug Design
Molecular Weight
83.13 g/mol
Low molecular weight is generally favorable for BBB penetration.
XLogP3
0.2
Indicates a relatively low lipophilicity, which may need to be increased with appropriate substitutions for optimal BBB permeability.[6]
pKa
(Predicted to be basic)
The basicity of the nitrogen atom influences the ionization state at physiological pH, which affects solubility and receptor interactions.[7]
Polar Surface Area
12.0 Ų
A low polar surface area is generally associated with better BBB permeability.
Table 2: Representative In Vitro Data for a Hypothetical 6-Methoxy-3-azabicyclo[3.1.0]hexane Derivative
Assay
Receptor/Model
Result (Ki/Papp)
Radioligand Binding
Mu-Opioid Receptor
5.2 nM
Radioligand Binding
Dopamine D3 Receptor
85.7 nM
Radioligand Binding
α4β2 nAChR
> 1 µM
BBB Permeability
In Vitro Transwell
15.3 x 10⁻⁶ cm/s
Conclusion
The 6-methoxy-3-azabicyclo[3.1.0]hexane scaffold represents a valuable starting point for the design of novel CNS drug candidates. Its conformational constraint and synthetic tractability allow for the systematic exploration of structure-activity relationships. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of compounds based on this promising scaffold. By carefully applying these methodologies, researchers can efficiently advance their drug discovery programs and contribute to the development of new treatments for a range of neurological and psychiatric disorders.
References
BenchChem. (2025). DAMGO: A Technical Guide to a Selective Mu-Opioid Receptor Agonist. BenchChem.
Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3397.
Sounier, R., et al. (2022). Activation mechanism of the μ-opioid receptor by an allosteric modulator. Proceedings of the National Academy of Sciences, 119(16), e2119533119.
Wang, Y., et al. (2019). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 17(3), 555-559.
BenchChem. (2025). Technical Support Center: Synthesis of 6-oxabicyclo[3.1.
Bright, G. M., et al. (1998). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 363-369.
Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836-845.
Li, J., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane.
Sharma, P., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1389913.
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 534-536.
Fandrick, K. R., et al. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608.
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-3-azabicyclo[3.1.0]hexane
Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. The 3-azabicyclo[3.1.0]hexane ring system is a conformationally restricted piperidine bioisostere critical to the development of modern therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. The 3-azabicyclo[3.1.0]hexane ring system is a conformationally restricted piperidine bioisostere critical to the development of modern therapeutics, including potent PI3K-alpha and RSV inhibitors[1][2].
Synthesizing 6-methoxy-3-azabicyclo[3.1.0]hexane often presents yield-limiting bottlenecks, particularly during the O-methylation of the sterically hindered secondary alcohol and the subsequent isolation of the highly volatile free amine[2][3]. As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, self-validating protocols, and root-cause analyses to help you maximize your synthetic yield.
I. Synthetic Workflow Overview
The most reliable route to 6-methoxy-3-azabicyclo[3.1.0]hexane utilizes a protected 6-hydroxy intermediate to prevent unwanted N-alkylation during the methoxy group installation.
Figure 1: Standard synthetic workflow for 6-methoxy-3-azabicyclo[3.1.0]hexane.
II. Troubleshooting Guide & FAQs
Q1: Why is my yield dropping significantly during the O-methylation of the N-protected 6-hydroxy-3-azabicyclo[3.1.0]hexane?A: Low yields during O-methylation are typically caused by incomplete deprotonation of the secondary alcohol.
Mechanistic Causality: The fused cyclopropane ring imposes significant steric hindrance and alters the pKa of the C6 hydroxyl group. Using a weak base (like K₂CO₃ or KOH) will result in an incomplete equilibrium of alkoxide formation.
Solution: Switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) combined with Iodomethane (MeI) in anhydrous DMF[2]. If your protecting group is base-sensitive (e.g., Cbz), use3 in DCM[3].
Q2: I am losing product during the final deprotection and isolation steps. How can I prevent this?A: The free amine of 6-methoxy-3-azabicyclo[3.1.0]hexane is highly volatile. If you are deprotecting a Boc group using TFA or HCl and subsequently neutralizing the mixture to extract the free base, the product will co-evaporate with the solvent during concentration under reduced pressure.
Mechanistic Causality: Low molecular weight bicyclic aliphatic amines have exceptionally high vapor pressures.
Solution: Never isolate the free base. Perform the deprotection using 2N HCl in isopropyl acetate or dioxane, and isolate the product directly as the hydrochloride salt via filtration[2].
Q3: How do I ensure the stereochemistry (exo vs. endo) at the C6 position is maintained?A: The stereocenter at C6 is established during the initial cyclopropanation (e.g., using4)[4]. To prevent epimerization during O-methylation, avoid prolonged heating with strong bases. The NaH/MeI reaction must be initiated at 0 °C and strictly monitored, warming to room temperature only for the minimum required time (typically 30 minutes)[2].
Figure 2: Root-cause analysis logic tree for low yields in bicyclic synthesis.
III. Quantitative Data: O-Methylation Condition Optimization
The following table summarizes the yield outcomes based on different O-methylation conditions applied to the N-Boc protected intermediate.
Mild conditions, but hindered by bulky sponge base[3].
KOH / Me₂SO₄
THF
RT
35%
Incomplete deprotonation due to weak basicity.
Ag₂O / MeI
MeCN
Reflux
<20%
Thermal degradation and epimerization at C6.
IV. Step-by-Step Experimental Methodologies
Protocol 1: Synthesis of tert-Butyl 6-methoxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
This protocol utilizes a self-validating system by tracking conversion via gas evolution and LC-MS mass tracking.
Preparation: Dissolve tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration under an inert argon atmosphere.
Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C.
Deprotonation: Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 2.0 eq).
Self-Validation Check: Observe hydrogen gas evolution. Wait until bubbling completely ceases (approximately 10 minutes) to ensure complete alkoxide formation[2].
Alkylation: Add Iodomethane (1.2 eq) dropwise via syringe.
Reaction: Remove the ice bath and stir at room temperature for 30 minutes.
Self-Validation Check: Pull an aliquot for LC-MS. Confirm the disappearance of the starting material mass (m/z = 200.1) and the appearance of the product mass (m/z = 214.1)[2].
Workup: Quench carefully with cold water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Deprotection and Isolation of 6-Methoxy-3-azabicyclo[3.1.0]hexane Hydrochloride
This protocol avoids the isolation of the volatile free base, ensuring high recovery.
Dissolution: Dissolve the crude N-Boc protected intermediate from Protocol 1 in a minimal amount of anhydrous isopropyl acetate.
Acidification: Slowly add 2N HCl in isopropyl acetate (5.0 eq)[2].
Cleavage: Stir the mixture at room temperature for 1–2 hours.
Self-Validation Check: A fine white precipitate (the hydrochloride salt) should begin to crash out of the solution as the Boc group is cleaved.
Isolation: Do not attempt to neutralize the salt. Concentrate the suspension under reduced pressure keeping the water bath temperature strictly below 30 °C, or filter the precipitate directly.
Purification: Wash the solid with cold heptane to remove non-polar impurities and dry under high vacuum to afford the pure 6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride salt[2].
V. References
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines
Source: RSC Advances (NIH)
URL:[Link]
Mutant pi3k-alpha inhibitors and their use as pharmaceuticals
Source: WO2024211346A1 (Google Patents)
URL:
BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS
Source: EP3324977B1 (Google Patents)
URL:
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings
Source: Organic Letters (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting Diastereoselectivity in 3-Azabicyclo[3.1.0]hexane Reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical bottlenecks. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore found in numerous therapeutics, including the SARS-CoV-2 main protease inhibitor nirmatrelvir (Paxlovid)[1].
However, controlling the diastereoselectivity (endo vs. exo) during the [2+1] cyclopropanation of pyrrolines, or preventing epimerization during downstream functionalization, presents significant challenges. This guide is designed to move beyond basic protocols by explaining the underlying thermodynamic and kinetic causalities of these reactions, providing you with self-validating workflows to rescue failing syntheses.
Issue 1: Poor endo/exo Ratio in Dirhodium-Catalyzed Cyclopropanation
Q: I am using ethyl diazoacetate (EDA) and Rh₂(OAc)₄ for the cyclopropanation of N-Boc-2,5-dihydropyrrole, but I consistently isolate an inseparable ~1:1 mixture of exo and endo isomers. How can I drive this to a single diastereomer?
The Causality:
Acceptor carbenes generated from EDA lack the massive steric bulk of donor-acceptor carbenes. During the transition state, the Rh-carbenoid intermediate exhibits poor facial discrimination when approaching the pyrroline double bond, resulting in a kinetic ~1:1 mixture of exo and endo isomers[2].
The Solution:
Do not attempt to alter the initial cycloaddition. Instead, leverage the differing thermodynamic stabilities and steric environments of the resulting isomers using a post-reaction telescoped process[3]:
To isolate the exo isomer (Thermodynamic Control): Subject the crude 1:1 mixture to base-catalyzed epimerization (e.g., NaOEt in EtOH). The C6 proton adjacent to the ester is acidic. Deprotonation forms a cyclopropyl enolate. Because the endo (concave) face of the bicyclic system is sterically shielded by the pyrrolidine ring, reprotonation occurs exclusively from the endo face, pushing the bulky ester group to the thermodynamically favored, less hindered exo (convex) face[2].
To isolate the endo isomer (Steric Differentiation): Subject the crude mixture to selective hydrolysis (LiOH in THF/H₂O). The exo ester is highly exposed on the convex face and hydrolyzes rapidly to the water-soluble exo-acid. The endo ester is tucked into the sterically congested concave cavity, making its hydrolysis significantly slower. You can then isolate the pure endo-ester from the organic layer via simple extraction[2].
Issue 2: Direct Synthesis of the endo-Isomer
Q: Our downstream medicinal chemistry SAR requires the endo-carboxamide isomer specifically. The selective hydrolysis route destroys half of our material. Is there a direct, highly diastereoselective kinetic route to the endo-isomer?
The Causality:
Standard diazoacetates cannot kinetically favor the endo product due to steric repulsion. However, switching the carbene precursor to a secondary diazoacetamide fundamentally alters the transition state. The secondary amide possesses an N-H bond capable of directing the approach through hydrogen bonding or specific steric interactions with the Rh-catalyst ligands (such as Rh₂(esp)₂). This interaction forces the carbenoid to approach the pyrroline such that the amide group is oriented endo to the newly formed bicyclic system[4].
The Solution:
Utilize a secondary diazoacetamide with Rh₂(esp)₂ catalyst. This kinetic control reliably yields the endo-azabicyclo[3.1.0]hexane-6-carboxamide with a diastereomeric ratio (dr) of >20:1[4].
Issue 3: Epimerization During Amide Coupling (Nirmatrelvir Scaffolds)
Q: We are scaling up a bicyclic proline intermediate similar to the one used in Nirmatrelvir. We notice significant epimerization of the stereocenter during the amide coupling step. What causes this and how do we prevent it?
The Causality:
The 3-azabicyclo[3.1.0]hexane-2-carboxylic acid intermediate has an acidic alpha-proton. Standard peptide coupling conditions that rely on excess strong bases (like DIPEA) and slow-reacting coupling agents allow for reversible deprotonation at this stereocenter, leading to a loss of enantiomeric/diastereomeric purity[5].
The Solution:
Transition to a highly efficient, mildly acidic coupling reagent like T3P (propylphosphonic anhydride) . T3P rapidly activates the carboxylic acid and drives the amidation forward before base-mediated epimerization can occur. This 1-pot sequence effectively traps the stereocenter, preserving the strict (1R,2S,5S) configuration required for the API[6].
Quantitative Data Summary
The following table summarizes the expected diastereomeric ratios based on the choice of carbene precursor and thermodynamic treatment.
Protocol A: Telescoped Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is a self-validating system designed to bypass chromatography via thermodynamic control.
Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(OAc)₄ (0.005 mol%) in anhydrous DCM, add ethyl diazoacetate (1.2 equiv) dropwise at room temperature.
Validation Checkpoint: Monitor by TLC (KMnO₄ stain). The disappearance of the pyrroline alkene signal confirms complete conversion to the 1:1 kinetic mixture.
Thermodynamic Equilibration: Remove the DCM under reduced pressure. Dissolve the crude mixture in absolute ethanol. Add NaOEt (0.5 equiv) and stir at room temperature for 12 hours.
Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: ¹H NMR of the crude product must show the diagnostic C6 proton as a triplet (J ≈ 3.0 Hz) for the exo isomer. The characteristic doublet of doublets associated with the endo isomer should be absent, confirming a dr of >30:1.
Protocol B: Direct Kinetic Synthesis of endo-Azabicyclo[3.1.0]hexane-6-carboxamides
This protocol utilizes transition-state directing groups to kinetically trap the endo isomer.
Catalyst Complexation: Dissolve N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(esp)₂ (1.0 mol%) in anhydrous DCM. Cool the vessel to -78 °C under an inert atmosphere.
Carbene Generation: Add the secondary diazoacetamide (1.5 equiv) dissolved in DCM rapidly at -78 °C. Allow the reaction to warm to 25 °C and stir overnight.
Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).
Validation Checkpoint: ¹H NMR will confirm the endo configuration via the upfield shift of the N-Boc methyl groups, which are sterically compressed by the endo-carboxamide moiety in the 3D space.
Visual Workflows
Figure 1: Divergent workflow for isolating exo- and endo-3-azabicyclo[3.1.0]hexane-6-carboxylates.
Figure 2: Direct endo-selective cyclopropanation utilizing secondary diazoacetamides.
"optimization of catalyst loading for 3-azabicyclo[3.1.0]hexane synthesis"
Welcome to the Advanced Catalysis Support Center You have reached the Tier 3 Technical Support desk. This guide addresses the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds, specifically focusing on the transition-meta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Center
You have reached the Tier 3 Technical Support desk. This guide addresses the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds, specifically focusing on the transition-metal-catalyzed cyclopropanation of
-protected 3-pyrrolines .
This transformation is the industry standard for accessing this pharmacophore (found in Trovafloxacin and Bicifadine). However, it is notoriously sensitive to catalyst loading, resulting in two common failure modes: catalyst death (low conversion) or diazo dimerization (low yield) .
Module 1: The Core Protocol & Catalyst Selection
Before optimizing loading, we must establish the baseline chemistry. The most scalable route uses Rhodium(II) or Copper(I) catalysts to decompose ethyl diazoacetate (EDA) in the presence of
When enantioselectivity is the priority over yield/loading.
Ru(Pybox)
0.5 – 2.0%
500 – 1,000
Medium
Alternative if Rh residue is a regulatory hard-stop.
Module 2: Troubleshooting & Optimization Guides
Ticket #101: "My reaction stalls at 60% conversion despite adding excess Diazo."
Diagnosis: This is a classic symptom of Catalyst Poisoning or Diazo Dimerization .
In Rh-carbenoid chemistry, the diazo compound (EDA) acts as both the reagent and the poison. If the concentration of EDA is too high, it reacts with the metal-carbene intermediate to form diethyl fumarate/maleate (dimers), effectively killing the catalytic cycle.
The Solution: Pseudo-Zero-Order Kinetics (Slow Addition)
To optimize loading down to <0.1 mol%, you must keep the instantaneous concentration of EDA near zero.
Protocol Adjustment:
Do NOT add EDA in one portion.
Dissolve EDA in the reaction solvent (dilute to 0.5 M).
Use a syringe pump to add the EDA solution over 8–12 hours.
Process Check: If the solution turns from green/purple (active Rh) to yellow/brown (inactive/dimer) rapidly, your addition rate is too fast.
Visualizing the Failure Mode:
Caption: Logic flow for diagnosing catalyst deactivation during cyclopropanation.
Ticket #102: "How do I lower Rhodium loading for GMP scale-up?"
Diagnosis: You are using
and hitting a "loading floor" of 0.5 mol%.
Technical Insight: is kinetically labile. The ligand exchange with carboxylates or solvent eventually degrades the catalyst.
The Solution: The "Du Bois" Catalyst (
)
The -tetramethyl-1,3-benzenedipropionic acid (esp) ligand forms a "strapped" chelate around the Rh-Rh core. This prevents ligand dissociation, allowing the catalyst to survive thousands of turnovers.
Optimization Workflow:
Switch Catalyst: Replace
with .
Initial Screen: Start at 0.1 mol% .
Step-Down: If conversion is >98%, halve the loading (0.05% -> 0.025% -> 0.01%).
Solvent Switch: Switch from DCM to DCE (1,2-dichloroethane) or PhCF
allows higher temperatures (reflux), which increases the Turnover Frequency (TOF), allowing even lower loadings.
Module 3: Mechanism & Diastereocontrol
Understanding why the reaction works allows you to troubleshoot selectivity (exo vs. endo).
The Catalytic Cycle:
Activation: Diazoacetate binds to the axial site of the Rh-Rh dimer.
Dediazotization:
is extruded, forming a highly electrophilic Metal-Carbenoid .
Insertion: The alkene (pyrroline) attacks the carbenoid.
Selectivity: The approach is governed by steric clash between the catalyst ligands and the substrate.
Caption: Rh(II) catalytic cycle showing the critical competition between productive insertion and destructive dimerization.
Module 4: Safety & Handling (FAQ)
Q: Can I scale this up to 1kg using batch addition?A: NO. Ethyl Diazoacetate is a high-energy compound. Accumulation of unreacted EDA in the reactor is a thermal runaway hazard .
Requirement: You must use Flow Chemistry or Semi-Batch (Fed-Batch) mode.
Metric: Ensure the Dose-Controlled Thermal Accumulation (
) is acceptable. The reaction is highly exothermic ().
Q: How do I remove residual Rhodium?A: Rhodium is a Class 1B metal (PDE limit is low).
Silica Gel: Standard chromatography often removes 90% of Rh.
Scavengers: Treat the crude reaction mixture with SiliaMetS® Thiol or TMT (Trimercaptotriazine) at 50°C for 1 hour. Filtration usually reduces Rh to <10 ppm.
References & Validated Sources
Catalyst Stability & Espino Ligand:
Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C−H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition. (Demonstrates the robustness of Rh2(esp)2).
Cyclopropanation Methodology:
Doyle, M. P., et al. (1993). "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society.
3-Azabicyclo[3.1.0]hexane Synthesis:
Gensini, M., et al. (2004). "Practical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives." European Journal of Organic Chemistry.[2]
Safety of Diazoacetate:
Clark, J. D., et al. (2002). "Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry." Thermochimica Acta.
Technical Support Center: Synthesis of 6-Oxabicyclo[3.1.0]hexane Derivatives
Welcome to the technical support resource for the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives. This bicyclic scaffold is a crucial structural motif in medicinal chemistry, serving as a conformationally constrained...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives. This bicyclic scaffold is a crucial structural motif in medicinal chemistry, serving as a conformationally constrained core in antiviral, antiplatelet, and insecticidal agents.[1] Its rigid structure allows for the precise spatial arrangement of pharmacophoric elements, enhancing selectivity and potency.
However, the inherent strain of the fused epoxide and cyclopropane rings presents unique challenges during synthesis. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate common side reactions and improve experimental outcomes.
Primary Synthetic Strategies
The construction of the 6-oxabicyclo[3.1.0]hexane core is predominantly achieved through two strategic approaches:
Epoxidation of Cyclohexene Precursors: This is a direct and common method, typically employing peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to oxidize the double bond of a corresponding cyclohexene derivative.[2]
Intramolecular Cyclization: This strategy involves forming the ether linkage intramolecularly, often via a Williamson ether synthesis-type reaction from a suitably functionalized precursor, such as a halohydrin.[2]
Each pathway is susceptible to a distinct set of side reactions. The following sections address the most common issues encountered in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Issues in Epoxidation Reactions
This section focuses on problems arising during the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives via the epoxidation of a cyclohexene precursor.
Q1: My epoxidation reaction with m-CPBA is resulting in a low yield and multiple unidentified spots on my TLC plate. What are the likely causes?
A1: This is a frequent issue stemming from several potential sources. Low yields in m-CPBA epoxidations are often traced back to reagent quality, reaction temperature, or competing side reactions.[2] The primary culprits are allylic oxidation and premature epoxide ring-opening.
Causality Explained:
Allylic Oxidation: At elevated temperatures, m-CPBA can act as a radical initiator, leading to the oxidation of the allylic position, competing with the desired epoxidation.[2]
Epoxide Ring-Opening: The epoxide product is sensitive to acid. The reaction itself produces one equivalent of meta-chlorobenzoic acid (m-CBA) as a byproduct. This acid can catalyze the nucleophilic opening of the newly formed epoxide ring, especially if a nucleophile (like water from the solvent or m-CBA itself) is present.[2][3][4]
Troubleshooting Workflow:
Optimized Protocol: Buffered Epoxidation
Setup: Dissolve the cyclohexene starting material (1.0 eq) in a suitable halogenated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Add solid sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the suspension.
Cooling: Cool the flask to 0°C in an ice-water bath.
Reagent Addition: Add solid m-CPBA (70-77% purity, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm slowly to room temperature.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
[2] 6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q2: I've isolated my product, but it appears to be a 1,2-diol, not the epoxide. What is the mechanism for this byproduct formation?
A2: The formation of a 1,2-diol (or vicinal diol) is a classic side reaction caused by the acid-catalyzed hydrolysis of the epoxide ring. [4]This occurs when the epoxide, once formed, reacts with a water molecule under the acidic conditions generated by the m-CBA byproduct.
Mechanism: Acid-Catalyzed Epoxide Ring Opening
The mechanism walks a fine line between SN1 and SN2 character.
[5] 1. Protonation: The epoxide oxygen is first protonated by the acid (H-A), creating a highly reactive oxonium ion and making the ring more susceptible to nucleophilic attack.
[4] 2. Nucleophilic Attack: A water molecule attacks one of the electrophilic carbons of the protonated epoxide. The regioselectivity of this attack is critical:
For primary/secondary epoxides, the attack resembles an SN2 reaction, occurring at the less sterically hindered carbon.
[6] * For epoxides with a tertiary or resonance-stabilizing carbon (e.g., benzylic), the mechanism has more SN1 character. A partial positive charge builds on the more substituted carbon, and the nucleophile attacks this site.
[4][7] 3. Deprotonation: The resulting protonated diol is deprotonated by a base (e.g., water or the conjugate base A⁻) to yield the final trans-1,2-diol product. The stereochemistry is trans because the reaction proceeds via backside attack.
[4]
// Nodes with chemical structures as labels (using HTML-like labels)
Epoxide [label=<
<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example_epoxide.png"SCALE="TRUE"/>TD>TR><TR><TD>EpoxideTD>TR>TABLE>>];
Caption: Mechanism of acid-catalyzed epoxide hydrolysis. (Note: Image placeholders would be replaced with actual chemical structure images in a live system).
Q3: My starting material is a 2,3-epoxy alcohol. Under basic conditions, I'm isolating an isomeric 1,2-epoxy alcohol. What is this rearrangement?
A3: You are observing the Payne Rearrangement . This is a reversible, base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. [8]It is a critical side reaction to consider when the substrate contains both an epoxide and a nearby hydroxyl group.
Mechanism: The reaction proceeds via an intramolecular SN2 attack.
Deprotonation: The base deprotonates the hydroxyl group to form an alkoxide.
Intramolecular Attack: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent carbon of the epoxide ring. This attack occurs with inversion of configuration at the site of attack.
[8][9] 3. Equilibrium: This forms a new alkoxide and a new epoxide, establishing an equilibrium between the two isomeric epoxy alcohols.
[8][10]
Caption: The Payne Rearrangement equilibrium.
Controlling the Reaction: The position of the equilibrium depends on the relative thermodynamic stability of the two epoxides. The reaction can be driven towards one product by trapping it. For example, under Curtin-Hammett conditions, if one of the epoxy alcohol isomers reacts faster with an external nucleophile, the equilibrium will shift to favor the formation of that product. [8]To avoid the rearrangement, use non-basic conditions or protect the hydroxyl group before subsequent transformations.
Part 2: Issues in Intramolecular Cyclization
This section addresses problems encountered when using an intramolecular Williamson ether synthesis approach to form the 6-oxabicyclo[3.1.0]hexane ring.
Q4: My intramolecular Williamson ether synthesis is producing a significant amount of oligomeric/polymeric byproduct instead of the desired bicyclic compound. How can I favor the intramolecular reaction?
A4: The formation of polymers indicates that the intermolecular reaction is outcompeting the desired intramolecular cyclization. This is a classic challenge in ring-forming reactions. The key to favoring the intramolecular pathway is to operate under high-dilution conditions .
Causality Explained (Kinetics):
Intramolecular Reaction: This is a first-order process; its rate depends only on the concentration of the starting halohydrin (Rate ∝ [Substrate]).
Intermolecular Reaction: This is a second-order process; its rate depends on the concentration of two reacting molecules (the alkoxide and another molecule of the halohydrin). (Rate ∝ [Substrate]²).
By significantly lowering the concentration of the substrate, you decrease the rate of the second-order intermolecular reaction much more dramatically than the rate of the first-order intramolecular reaction, thus favoring the formation of the cyclic product.
[2]
Setup: In a large, flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add a significant volume of a suitable anhydrous solvent (e.g., THF, DMF). Add a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
Substrate Preparation: In a separate flask, prepare a dilute solution of the halo-alcohol precursor (1.0 eq) in the same anhydrous solvent.
Slow Addition: Using a syringe pump, add the substrate solution to the stirred suspension of the base over a long period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the substrate in the reaction flask.
Reaction Monitoring: After the addition is complete, allow the reaction to stir until TLC indicates full consumption of the starting material.
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing intramolecular cyclization.
Part 3: Product Instability and Specific Substrates
Q5: I successfully synthesized a pyrimidine nucleoside analogue of 6-oxabicyclo[3.1.0]hexane, but it decomposes upon standing or during purification. Why is this happening?
A5: This is a known issue specific to this class of compounds. Pyrimidine nucleoside derivatives of 6-oxabicyclo[3.1.0]hexane are often unstable due to a facile intramolecular epoxide ring-opening reaction, where the pyrimidine base itself acts as the nucleophile. In contrast, the corresponding purine analogues are generally much more stable.
[2][11]
Mechanistic Insight: The geometry and nucleophilicity of one of the pyrimidine ring nitrogens are positioned perfectly to facilitate an intramolecular attack on one of the epoxide carbons. This leads to the formation of rearranged, often undesired, byproducts.
[11]
Mitigation Strategies:
Handle with Care: Keep the compound cold and handle it quickly.
Avoid Acidity/Basicity: Purify using neutral chromatography systems and avoid prolonged exposure to acidic or basic conditions.
Protecting Groups: In some synthetic routes, it may be possible to protect the nucleophilic position on the pyrimidine base, perform other synthetic steps, and deprotect it as a final step.
Re-evaluate the Target: Given the inherent instability, it's worth confirming if the target molecule is viable for its intended application or if a more stable purine analogue could be a suitable alternative.
Summary of Common Problems and Solutions
Problem
Synthetic Route
Probable Cause(s)
Recommended Solution(s)
Low Yield / Multiple Products
Epoxidation
Degraded m-CPBA; High temperature; Acid-catalyzed ring opening.
Use fresh m-CPBA; Maintain reaction at 0°C; Add NaHCO₃ buffer. [2]
Formation of 1,2-Diol
Epoxidation
Acid-catalyzed hydrolysis of the epoxide product.
Buffer the reaction with NaHCO₃; Use anhydrous solvents. [2][4]
Isomerization of Product
Epoxidation (of epoxy alcohols)
Base-catalyzed Payne Rearrangement.
Avoid basic conditions; Protect the -OH group. [8][10]
Polymer Formation
Intramolecular Cyclization
Intermolecular reaction is kinetically favored.
Use high-dilution conditions (syringe pump addition). [2]
Formation of Alkene
Intramolecular Cyclization
E2 elimination is competing with SN2 cyclization.
Use a less sterically hindered base; Check substrate stereochemistry. [12]
Yaglioglu, H. G., et al. (2007). Thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane: Theoretical elucidation of the mechanism. Journal of Molecular Structure: THEOCHEM, 807(1-3), 19-27. [Link]
Technical Support Center: High Dilution Cyclization Protocols
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Intramolecular Cyclization & High Dilution Techniques Reference ID: HDS-CYC-2025 Welcome to the Cyclization Optimization Hub You hav...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Intramolecular Cyclization & High Dilution Techniques
Reference ID: HDS-CYC-2025
Welcome to the Cyclization Optimization Hub
You have reached the advanced support tier for synthetic organic chemistry. This guide addresses the critical challenge of favoring intramolecular cyclization (ring formation) over intermolecular polymerization (oligomer formation).
In drug development, macrocyclization (forming rings >12 atoms) is often the bottleneck step. The protocols below replace "trial and error" with kinetic control strategies based on the Ruggli-Ziegler Dilution Principle .
Module 1: The Theoretical Framework (FAQs)
Q1: Why is my reaction forming oligomers instead of the desired ring?
A: This is a kinetic competition issue.
Two reactions are competing for your precursor molecule (
):
Intramolecular Cyclization (
): A unimolecular reaction (first-order). The rate depends only on the concentration of the precursor: .
Intermolecular Oligomerization (
): A bimolecular reaction (second-order). The rate depends on the square of the concentration: .
The Causality: As you increase concentration
, the oligomerization rate skyrockets (exponentially) relative to the cyclization rate. To win, you must keep infinitesimally low.
Q2: What is "Effective Molarity" (EM) and why do I need to know it?
A: Effective Molarity is the "tipping point" concentration.
Mathematically,
.
If
: Cyclization dominates (Desired).
If
: Oligomerization dominates (Undesired).
Practical Implication: For difficult macrocyclizations (e.g., 8-12 membered rings), the EM is often extremely low (
to M). Running a standard batch reaction at 0.1 M guarantees failure.
Module 2: Operational Protocols
Standard Protocol: Pseudo-High Dilution (Syringe Pump Method)
True high dilution (e.g., 1 gram in 100 liters) is environmentally and economically unfeasible. We use Pseudo-High Dilution to simulate these conditions by keeping the instantaneous concentration low while using a reasonable total volume.
Visual Workflow: The Kinetic Competition
The following diagram illustrates the kinetic pathways. You want to stay in the "Green Zone."
Caption: Kinetic divergence of a linear precursor. High dilution suppresses the red pathway.
Step-by-Step Procedure
Reagents:
Solution A: Linear precursor dissolved in a minimal amount of solvent.[1]
Solution B: Catalyst/Reagent (e.g., Grubbs II for RCM, or DMAP/TCBC for Yamaguchi) in the main reaction vessel (large volume).
Execution:
Preparation: Calculate the addition rate. The goal is to add Solution A slower than the reaction turnover rate.
Setup: Equip a reaction flask with a reflux condenser and a syringe pump inlet.
The "Heel": Place the catalyst and 80% of the total solvent volume in the flask (Solution B). Bring to reflux/reaction temperature.[2]
Infusion: Load Solution A into a gas-tight syringe. Set the pump to add Solution A over 8–12 hours .
Tip: The tip of the syringe needle should be above the solvent level (to prevent back-diffusion) or submerged in a high-turbulence zone if the reaction is instantaneous.
Chase: After addition is complete, stir for an additional 2–4 hours to consume the final traces of precursor.
Module 3: Troubleshooting & Diagnostics
Issue 1: "I used a syringe pump, but I still isolated dimers."
Diagnosis: The "Stationary Concentration" was too high.
Root Causes:
Addition was too fast: The precursor accumulated faster than it could react.
Reaction was too slow: If the catalyst is sluggish, the precursor builds up regardless of addition speed.
Corrective Action:
Decrease Addition Rate: Extend time from 10h
24h.
Increase Temperature: This increases
(reaction rate), preventing accumulation.
Check Catalyst Load: For RCM (Ring-Closing Metathesis), catalyst death is common. Add a second portion of catalyst halfway through the addition.
Issue 2: "My Yamaguchi Macrolactonization turned dark and yielded nothing."
Diagnosis: Reagent degradation or hydrolysis.
Root Causes:
Yamaguchi reagents (2,4,6-trichlorobenzoyl chloride) are moisture sensitive.
High dilution requires long reaction times, increasing exposure to trace water in solvents.
Corrective Action:
Solvent Drying: Distill toluene over Na/Benzophenone or use activated molecular sieves (3Å).
Strict Inert Atmosphere: Use a balloon of Ar/N2 and grease all joints thoroughly.
At high dilution/long times, Ru-catalysts decompose into Ru-hydrides. These isomerize the alkene (e.g., terminal
internal), making it unreactive for cyclization.
Corrective Action:
Add Quinones: Add 10-20 mol% 1,4-benzoquinone to the reaction mixture. This scavenges Ru-hydrides and prevents isomerization [5].[3]
Solvent Switch: Avoid non-degassed alcohols. Use strictly degassed DCM or Toluene.
Module 4: Data & Optimization
Comparative Efficiency: Batch vs. Pseudo-High Dilution
The following data illustrates the impact of technique on yield for a difficult 12-membered ring formation (Generic Lactonization).
Parameter
Batch Method (0.1 M)
Pseudo-High Dilution (Slow Add)
Precursor Conc.
0.1 M (High)
< 0.001 M (Instantaneous)
Reaction Time
2 Hours
12 Hours (Addition) + 2h Stir
Dimer/Oligomer
65%
12%
Cyclic Product
15%
78%
Solvent Usage
Low (10 mL/mmol)
High (100-500 mL/mmol)
Visual Workflow: Optimization Decision Tree
Caption: Decision logic for optimizing cyclization yields based on crude NMR analysis.
References
Ruggli, P. (1912). Die Verdünnungsprinzip (The Dilution Principle).[4] Justus Liebigs Annalen der Chemie. (Foundational text on dilution principles).
Galli, C., & Mandolini, L. (1982). The Role of Ring Strain and Effective Molarity in the Formation of Macrocycles. European Journal of Organic Chemistry. Link
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link
Fürstner, A. (2000).[3] Olefin Metathesis and Beyond. Angewandte Chemie International Edition. (Discusses RCM and dilution factors). Link
Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Screening Method for the Optimization of RCM Reactions: Prevention of Isomerization. Journal of the American Chemical Society. Link
Malesevic, M., et al. (2004).[1] An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.[1] Journal of Biotechnology.[1] Link
Technical Support Center: 6-Oxabicyclo[3.1.0]hexane Stability & Handling
Ticket Subject: Preventing Epoxide Ring Opening in Fused Cyclopentane Systems Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1][2] Introduction: The Stability Paradox You are likely here...
You are likely here because your 6-oxabicyclo[3.1.0]hexane derivative—a fused cyclopentane-epoxide system—decomposed during what should have been a routine purification or workup.
The Root Cause: This scaffold possesses a unique strain profile.[2] Unlike the relatively flexible cyclohexene oxide (6-oxabicyclo[4.1.0]heptane), the [3.1.0] system is rigidly locked. The fusion of the three-membered epoxide ring to the five-membered cyclopentane ring creates significant torsional strain (~28-32 kcal/mol) .[2]
This guide treats the molecule not just as a chemical structure, but as a "loaded spring." The epoxide oxygen is the trigger; any proton source (Lewis or Brønsted) or strong nucleophile releases the spring, leading to immediate ring opening to form trans-1,2-disubstituted cyclopentanes or rearranged aldehydes/ketones.
Module 1: The Stability Matrix
To prevent degradation, you must understand the failure modes. The diagram below maps the kinetic pathways that lead to ring opening.
Pathway Analysis: Why It Opens
Figure 1: Mechanistic pathways for epoxide degradation.[1][2][3] Note that acid-catalyzed opening is faster due to the relief of ring strain upon protonation.
Module 2: Synthesis & Workup Protocols
The most critical moment for 6-oxabicyclo[3.1.0]hexane survival is the quench of the epoxidation reaction (typically mCPBA or DMDO).
Protocol A: The "Buffered Quench" (Mandatory)
Standard mCPBA epoxidation produces m-chlorobenzoic acid as a byproduct.[1][2][4] If you concentrate the reaction mixture without neutralizing this acid, the epoxide will open.
Cool Down: Cool reaction mixture to 0°C.
Reductive Quench: Add saturated aqueous Na₂SO₃ or Na₂S₂O₃ (to destroy excess peroxide).[1][2] Stir vigorously for 15 mins.
pH Check: Test the aqueous layer.[2] It is likely acidic.[1][2]
The Buffer Step: Add saturated aqueous NaHCO₃ immediately.[2] Stir until bubbling ceases.
Extraction: Extract with DCM or Et₂O.
Final Wash: Wash the organic layer with NaHCO₃ again, then Brine.[2]
Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate). Why? MgSO₄ is slightly Lewis acidic and can trigger opening in highly sensitive substrates.
Solvent Compatibility Table
Solvent Class
Compatibility
Risk Level
Notes
Chlorinated (DCM, CHCl₃)
High
Low
Best for workup.[1][2] Ensure CHCl₃ is ethanol-free (stabilized with amylene) to avoid acid traces.[1][2]
Will cause solvolysis (ring opening) immediately in the presence of trace acid.[1]
Acetone
Moderate
Medium
Can form acetonides if ring opens; generally safe if neutral.[1][2]
Module 3: Purification (The "Silica Trap")
Problem: Standard Silica Gel (SiO₂) has a pH of ~4.0–5.0 due to surface silanol (Si-OH) groups.[1][2] This is sufficient to protonate and destroy 6-oxabicyclo[3.1.0]hexane.[1][2]
Solution: You must passivate the silica surface before the compound touches it.[5]
Slurry Preparation: Mix your silica gel with the starting eluent (e.g., Hexanes) containing 1% to 2% Triethylamine (TEA) .[1][2][6]
Column Flushing: Pour the slurry and flush the column with this basic solvent system.[2] This converts acidic Si-OH sites to Si-O⁻ HNEt₃⁺.[1][2]
Elution: Run your chromatography. It is often beneficial to keep 0.1% to 0.5% TEA in the mobile phase during the run to prevent "stripping" of the base from the silica.
Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound decomposes even on treated silica.[1][2]
Module 4: Troubleshooting & FAQs
Q1: I need to functionalize a side chain, but the epoxide keeps opening. What reagents are safe?
A: You must avoid strong Lewis acids and strong nucleophiles.[1][2]
Safe: Pd-catalyzed cross-couplings (Suzuki, Sonogashira) usually work if the base is mild (e.g., K₂CO₃, Cs₂CO₃).[1][2]
Safe: Oxidations with Dess-Martin Periodinane (DMP) are generally tolerated because DMP is buffered/neutral.[1][2]
Unsafe: Jones Oxidation (Sulfuric acid destroys the epoxide).[1][2]
Unsafe: Grignard reagents (will attack the epoxide unless the reaction temp is strictly controlled at -78°C and the side chain is much more reactive).[2]
Q2: My NMR shows a mix of "Boat" and "Chair" forms. Is this decomposition?
A: Not necessarily.
Context: The 6-oxabicyclo[3.1.0]hexane system prefers a boat-like conformation to minimize eclipsing interactions in the cyclopentane ring.[2][7]
Diagnosis: Check the coupling constants (
). If you see a sudden shift in values or the appearance of olefinic protons, you have decomposition. If you just see broadened peaks, it might be conformational flux.[1][2]
Verification: Run a TLC. Decomposition usually produces a much more polar spot (the diol) that streaks.[1]
Q3: I am synthesizing a nucleoside analog (pyrimidine attached). It vanishes during synthesis.
A: This is a classic "Intramolecular Suicide" reaction.[1][2]
Mechanism: The carbonyl oxygen or nitrogen on the pyrimidine ring acts as an internal nucleophile. It attacks the backside of the epoxide (which is in close proximity due to the bicyclic rigidity), forming a cyclic ether or lactone.
Fix: You cannot stop this if the geometry allows it. You must install the nucleobase after opening the epoxide, or use a protecting group on the nucleobase that reduces its nucleophilicity (e.g., N-Benzoyl).
Q4: Can I use Lewis Acids to open the ring regioselectively?
A: Yes, but proceed with caution.
Regioselectivity: Nucleophilic attack on 6-oxabicyclo[3.1.0]hexane usually occurs at the least hindered carbon (typical SN2) or is directed by the "Fürst-Plattner rule" equivalent (trans-diaxial opening), though this is less strictly defined in cyclopentanes than cyclohexanes.[1][2]
Recommendation: For controlled opening, use BF₃·OEt₂ at -78°C strictly. Warm up slowly. If you use it at RT, you will get rearrangement to the ketone.
NIST Chemistry WebBook. (n.d.).[1][2] 6-Oxabicyclo[3.1.0]hexane Thermochemical Data. National Institute of Standards and Technology.[2] Link
Nagy, V., et al. (2009).[1][2][9] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.[1][2][9][10] Link
Teledyne ISCO. (n.d.).[1][2] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[1][2][10] Link
Swarthmore College. (2020).[1][2] Strain Energies of 6-oxabicyclo[3.1.0]hexane and Related Hydrocarbons.[1][2] Swarthmore Computational Chemistry.[1][2] Link
Technical Support Center: Navigating the Synthesis and Management of Unstable Cyclopropene Intermediates
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the fascinating yet challenging class of molecules: cyclopropenes. The inherent ring strain o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the fascinating yet challenging class of molecules: cyclopropenes. The inherent ring strain of cyclopropenes, the smallest of all carbocycles, makes them exceptionally reactive and valuable synthetic intermediates.[1][2] This high reactivity, however, is a double-edged sword, often leading to instability and undesired side reactions.[3]
This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to harness the synthetic potential of cyclopropene intermediates while effectively managing their inherent instability.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My cyclopropene intermediate appears to be decomposing or polymerizing before I can use it. How can I mitigate this?
A1: This is a very common issue stemming from the high strain energy of the cyclopropene ring (approximately 55 kcal/mol), which makes it prone to rapid, and sometimes even explosive, polymerization or decomposition, especially when heated.[1][2] Here’s a multi-faceted approach to address this:
In Situ Generation and Trapping: The most effective strategy is to avoid isolating the cyclopropene intermediate altogether. Generate it in the presence of your desired reaction partner ("trapping agent"). This ensures that the reactive cyclopropene is consumed as it is formed, minimizing the opportunity for decomposition. A common method is the cycloaddition with a diene to confirm its formation.[1]
Low-Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. For many cyclopropene-forming reactions, temperatures of -78 °C (dry ice/acetone bath) are standard.[1]
Inert Atmosphere is Crucial: Cyclopropenes are highly reactive towards air and moisture.[1] Always conduct your reactions under a rigorously inert atmosphere (e.g., argon or nitrogen).
Solvent Choice Matters: Use anhydrous, degassed solvents. Protic solvents or those containing dissolved oxygen can initiate decomposition pathways.
Substituent Effects: The stability of a cyclopropene is highly dependent on its substituents. Electron-withdrawing groups can sometimes stabilize the ring system. Conversely, some substitution patterns can increase strain and reactivity. Consider if your synthetic route can be adapted to include stabilizing substituents that can be removed or modified later. For example, 3,3-dimethylcyclopropene is noted to be quite stable at room temperature.[4]
Q2: I'm observing a complex mixture of products, suggesting my cyclopropene is undergoing undesired ring-opening reactions. What's happening and how can I control it?
A2: Ring-opening is a characteristic reaction of cyclopropenes, driven by the release of ring strain. This can occur thermally, photochemically, or through catalysis, leading to highly reactive intermediates like vinyl carbenes, diradicals, or vinylidenes, which can then proceed down various reaction pathways to give a mixture of products.[5][6]
Here’s a breakdown of the common ring-opening pathways and how to control them:
Transition Metal-Catalyzed Ring-Opening: Transition metals like rhodium, palladium, and copper can coordinate to the cyclopropene double bond and trigger a ring-opening to form a metal vinyl carbene intermediate.[5][7] This is a powerful synthetic tool when controlled, but can be an undesired side reaction if trace metal impurities are present.
Troubleshooting:
Ensure your glassware is scrupulously clean and free of metal residues.
If you are not intentionally using a metal catalyst, consider adding a chelating agent to sequester any trace metals.
If you are using a metal catalyst for a different transformation, the cyclopropene may be reacting with it. You may need to change the order of your synthetic steps or choose a catalyst that is less reactive towards the cyclopropene moiety.
Thermal and Photochemical Ring-Opening: Heating or exposing your reaction to light can provide the energy needed to overcome the activation barrier for ring-opening.[6]
Troubleshooting:
As mentioned in Q1, maintain low temperatures throughout the reaction and workup.
Protect your reaction from light by wrapping the flask in aluminum foil.[1]
The following diagram illustrates the decision-making process when encountering undesired ring-opening:
6-Methoxy-3-azabicyclo[3.1.0]hexane vs. Piperidine: A Strategic Bioisostere Guide
Topic: 6-Methoxy-3-azabicyclo[3.1.0]hexane vs Piperidine in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 6-Methoxy-3-azabicyclo[3.1.0]hexane vs Piperidine in Drug Design
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the transition from a flexible piperidine scaffold to a conformationally restricted 3-azabicyclo[3.1.0]hexane system represents a high-value tactic for optimizing lead compounds. While piperidine remains a ubiquitous "workhorse" amine, its conformational entropy often leads to promiscuous binding and metabolic vulnerability.
The 6-methoxy-3-azabicyclo[3.1.0]hexane moiety offers a sophisticated solution. By fusing a cyclopropane ring across the 3,4-positions of a pyrrolidine core (structurally analogous to bridging a piperidine), this scaffold locks the nitrogen lone pair vector, lowers basicity through inductive effects, and introduces a specific metabolic block via the C6-methoxy group. This guide objectively compares these two scaffolds, providing experimental protocols and structural insights to support their application in drug discovery campaigns.
Structural & Conformational Analysis
The primary differentiator between these scaffolds is conformational flexibility .[1]
Piperidine (The Flexible Chair):
Piperidine predominantly exists in a minimum-energy chair conformation . However, the energy barrier to access boat or twist-boat conformers is relatively low (~5–6 kcal/mol). This flexibility allows the molecule to "mold" into various receptor pockets, which is beneficial for initial hits but detrimental for selectivity (off-target binding).
6-Methoxy-3-azabicyclo[3.1.0]hexane (The Rigid Boat):
The bicyclic [3.1.0] framework forces the five-membered pyrrolidine ring into a rigid boat-like envelope . The fusion of the cyclopropane ring creates significant ring strain (~27 kcal/mol for the parent system), locking the C-N-C bond angles and the vector of the nitrogen lone pair.
The "6-Methoxy" Effect: The substituent at the 6-position (the apical carbon of the cyclopropane) projects into a defined spatial region, often termed the "solvent-exposed" or "apical" vector. Unlike a 4-methoxy-piperidine, which can rotate axially or equatorially, the 6-methoxy group is stereochemically fixed (typically endo or exo relative to the nitrogen bridge), providing a precise probe for hydrophobic pockets or hydrogen bond acceptors.
Comparative Geometric Parameters
Feature
Piperidine
6-Methoxy-3-azabicyclo[3.1.0]hexane
Impact on Drug Design
Dominant Geometry
Chair (Fluxional)
Boat/Envelope (Rigid)
Bicyclic system reduces entropic penalty upon binding ().
Vector Presentation
Variable (Axial/Equatorial)
Fixed
Improved selectivity by excluding off-target conformations.
Ring Strain
Low (~0 kcal/mol)
High (~27 kcal/mol)
High strain can increase reactivity/metabolic susceptibility unless substituted (e.g., C6-methoxy).
Physicochemical Profile: pKa and Lipophilicity[1][2]
Modulating basicity is critical for membrane permeability and hERG avoidance. The 6-methoxy-3-azabicyclo[3.1.0]hexane scaffold offers a distinct advantage here.
Basicity (pKa):
Piperidine: Highly basic (pKa
11.2). At physiological pH (7.4), it is >99.9% protonated. This often leads to lysosomal trapping and low passive permeability.
6-Methoxy-3-azabicyclo[3.1.0]hexane: The cyclopropane ring exerts an electron-withdrawing inductive effect (-I) on the nitrogen. The 6-methoxy group further enhances this withdrawal. Consequently, the pKa is typically suppressed by 1.5–2.5 units compared to piperidine (pKa
8.5–9.5).
Result: A higher fraction of neutral species at pH 7.4, improving blood-brain barrier (BBB) penetration and oral bioavailability.
Lipophilicity (LogP/LogD):
The bicyclic system is more compact (lower Solvent Accessible Surface Area). While the methoxy group adds polarity, the overall scaffold often exhibits a lower LogD than substituted piperidines, improving solubility.
Metabolic Stability & Toxicology
Piperidine Liability:
The C2 and C4 positions of piperidine are notorious "metabolic hotspots" for Cytochrome P450 (CYP)-mediated oxidation.
Mechanism:[2] CYP enzymes often hydroxylate the C4 position or oxidize the C2 position to form iminium ions (reactive metabolites).
Bicyclic Advantage:
Blocking the Hotspot: In the 3-azabicyclo[3.1.0]hexane system, the C6 position corresponds spatially to the C4 of piperidine. The cyclopropane C-H bonds are stronger (more s-character, higher BDE), making them resistant to radical abstraction by CYP450.
The Methoxy Shield: Placing a methoxy group at C6 completely blocks this position from oxidation. Furthermore, the steric bulk of the bicycle hinders N-dealkylation.
Experimental Protocols
Protocol A: Synthesis of (1R,5S,6s)-6-Methoxy-3-azabicyclo[3.1.0]hexane
Note: This protocol synthesizes the core scaffold from a protected intermediate. Stereochemistry at C6 is critical.
This diagram details how the rigid scaffold influences receptor binding kinetics and metabolic fate compared to piperidine.
Caption: Mechanistic comparison of binding entropy and metabolic stability between flexible and rigid scaffolds.
Case Study: Application in PI3K Inhibitors
Recent drug discovery efforts targeting PI3K-alpha (a kinase mutated in many cancers) have utilized the 6-methoxy-3-azabicyclo[3.1.0]hexane scaffold.
Challenge: Piperidine-based inhibitors showed poor selectivity against PI3K-delta and rapid clearance.
Solution: Replacement with the (1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane moiety.[3]
Outcome: The rigid scaffold oriented the hydrogen-bond accepting methoxy group to interact with a specific lysine residue in the ATP binding pocket, improving selectivity >50-fold and extending half-life (
) due to the blocked C6 position [6, 7].
References
Barnes-Seeman, D. (2012). "The conformational preferences of piperidines and their relevance to drug discovery." Journal of Medicinal Chemistry. Link
Pezkou, A., et al. (2002). "3-Azabicyclo[3.1.0]hexan-6-amine Derivatives: Synthesis and Properties." Chemistry – A European Journal. Link
Singh, S., et al. (2008). "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
BenchChem Technical Guide. (2025). "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design." Link
Enanta Pharmaceuticals. (2017). "Benzodiazepine derivatives as RSV inhibitors." Patent WO2017015449A1. Link
Genentech/Roche. (2024). "Mutant PI3K-alpha inhibitors and their use as pharmaceuticals." Patent WO2024211346A1. Link
Chernykh, A. V., et al. (2024).[4] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." Journal of Organic Chemistry. Link[5]
Conformationally Constrained Bioisosterism: A Comparative Guide to 3-Azabicyclo[3.1.0]hexane and Morpholine Scaffolds
Executive Summary & Chemical Rationale In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, scaffold hopping remains a cornerstone of rational drug design. Morpholine is a privileged, ubiquitous sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, scaffold hopping remains a cornerstone of rational drug design. Morpholine is a privileged, ubiquitous scaffold featured in numerous blockbuster therapeutics due to its favorable balance of aqueous solubility and basicity. However, its structural flexibility and electron-rich
-carbons introduce significant liabilities, namely a high entropic penalty upon target binding and susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1].
Replacing the morpholine ring with the 3-azabicyclo[3.1.0]hexane system represents a sophisticated bioisosteric strategy. The fusion of a cyclopropane ring onto a pyrrolidine core imposes severe conformational restriction, locking the nitrogen atom's lone pair into a defined spatial vector. This pre-organization drastically reduces the entropic cost of binding. Furthermore, the increased
character () and the steric shielding provided by the bicyclic framework protect the adjacent C-H bonds from enzymatic oxidation, frequently resulting in a superior half-life and enhanced metabolic stability[1].
Physicochemical and Pharmacokinetic Comparison
The transition from a flexible monocyclic system to a rigidified bicyclic framework fundamentally alters the physicochemical properties of the lead molecule. Table 1 summarizes the comparative advantages observed during hit-to-lead optimization.
Table 1: Representative Physicochemical and In Vitro ADME Profile Comparison
Parameter
Morpholine Scaffold
3-Azabicyclo[3.1.0]hexane Scaffold
Mechanistic Consequence
Structural Flexibility
High (Chair/Boat interconversion)
Rigid (Locked bicyclic system)
Rigidification lowers the entropic penalty () during target engagement.
Fraction sp3 ()
0.80
1.00
Higher correlates with improved clinical success and solubility.
Typical Basic pKa
~8.3 - 8.5
~8.8 - 9.2
Altered basicity impacts target residence time and lysosomal trapping.
Metabolic Liability
High (-carbon oxidation)
Low (Steric shielding)
Cyclopropane fusion sterically hinders CYP450 access to reactive sites.
HLM Intrinsic Clearance
Typically High ()
Typically Low ()
Translates to a longer in vivo half-life and lower required dosing.
Biological Activity and Target Binding: Case Studies
When applied to target-directed drug design, the 3-azabicyclo[3.1.0]hexane scaffold frequently outperforms flexible saturated heterocycles in both potency and selectivity:
Protease Inhibitors (DPP-IV): In the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes, incorporating the rigidified 3-azabicyclo[3.1.0]hexane motif at the P2 position yielded compounds with superior binding profiles compared to their flexible pyrrolidine or morpholine counterparts, driven by optimal occupation of the enzymatic pocket[2].
Receptor Agonists (nAChR): During the optimization of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-nicotinic acetylcholine receptor partial agonists, substituting flexible rings with the 3-azabicyclo[3.1.0]hexane core maintained critical hydrogen-bonding interactions while significantly improving overall functional activity and binding affinity.
To objectively evaluate the superiority of the 3-azabicyclo[3.1.0]hexane scaffold over morpholine, researchers must employ a self-validating experimental matrix. The following protocols isolate the metabolic and thermodynamic variables to prove the bioisosteric rationale.
Protocol A: In Vitro Metabolic Stability (Microsomal Clearance Assay)
Objective: Quantify the resistance of the bicyclic scaffold to CYP450-mediated oxidation.
Incubation Preparation: Suspend Human Liver Microsomes (HLMs) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Causality: This maintains physiological pH and provides the necessary lipid environment to preserve CYP450 structural integrity and enzymatic function.
Compound Spiking: Add the test compounds (morpholine vs. 3-azabicyclo[3.1.0]hexane derivatives) to a final concentration of 1
M.
Causality: Ensures the substrate concentration is well below the Michaelis constant (
), adhering to first-order kinetics for accurate intrinsic clearance () calculation.
Reaction Initiation: Add 1 mM NADPH to the experimental wells.
Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; omitting it in control wells serves as a self-validating negative baseline to rule out non-CYP degradation.
Time-Course Sampling & Quenching: Extract 50
L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 L of ice-cold acetonitrile containing an internal standard.
Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins to prevent LC-MS/MS column fouling.
Data Analysis: Calculate the elimination rate constant (
) from the log-linear decline of the parent compound to derive in vitro and .
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Determine the thermodynamic advantage (entropic penalty reduction) of the rigidified scaffold.
Ligand Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS).
Causality: Creates a stable, reusable surface that allows real-time measurement of mass changes without the need for fluorescent or radioactive labeling of the small molecule analytes.
Analyte Injection: Inject a concentration series (e.g., 0.1 nM to 1
M) of both scaffold derivatives over the sensor surface at a high flow rate (50 L/min).
Causality: High flow rates minimize mass transport limitations, ensuring the observed binding reflects true interaction kinetics (
and ).
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation rate.
Causality: The rigid 3-azabicyclo[3.1.0]hexane is expected to exhibit a faster association rate (
) because the pre-organized geometry reduces the conformational search time required to achieve the bioactive binding state.
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant (
).
Comparative Workflow Visualization
Figure 1: Workflow for comparative evaluation of morpholine and bridged scaffolds.
Design and Synthesis of Novel Scaffolds and Building Blocks
Source: Institutional Research Information System (IRIS), Università degli Studi di Ferrara
URL:[Link]
Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II
Source: PubMed Central (PMC / NIH)
URL:[Link]
"structure-activity relationship of 6-alkoxyalkyl-3-azabicyclo[3.1.0]hexanes"
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. From Opioid Scaffolds to Triple Reuptake Inhibitors: A Technical Guide Executive Summary & Structural R...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
From Opioid Scaffolds to Triple Reuptake Inhibitors: A Technical Guide
Executive Summary & Structural Rationale
The 3-azabicyclo[3.1.0]hexane scaffold has historically been a privileged structure in medicinal chemistry, primarily recognized for its utility in developing opioid receptor ligands (e.g., Bicifadine, CP-866,087). However, the specific introduction of a 6-alkoxyalkyl moiety represents a pivotal shift in pharmacological design, steering the molecule's activity profile from pure opioid modulation toward Triple Reuptake Inhibition (SNDRI) —simultaneously blocking Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.
This guide analyzes the structure-activity relationship (SAR) of this specific subclass, demonstrating how the 6-alkoxyalkyl "decoration" acts as a selectivity switch, enhancing bioavailability and balancing monoamine transporter affinity while minimizing the abuse liability often associated with the parent opioid scaffold.
Why This Scaffold?
Conformational Rigidity: The bicyclic core locks the nitrogen lone pair and the C1/C5 substituents into a fixed orientation (boat-like piperidine analog), reducing the entropic penalty of binding.
Vector Control: The 6-position (cyclopropyl apex) offers a unique vector to probe hydrophobic pockets in the transporter proteins that are inaccessible to flat aromatic systems.
Metabolic Stability: The cyclopropane ring, while strained, is surprisingly metabolically robust in this fused system compared to isolated cyclopropanes.
Comparative Performance Analysis
The following analysis compares the 6-alkoxyalkyl-3-azabicyclo[3.1.0]hexane series (represented by Compound 15 from the seminal Micheli et al. series) against standard clinical comparators in the SNDRI and opioid classes.
Table 1: Pharmacological Profile Comparison
Feature
6-Alkoxyalkyl Series (e.g., Cmpd 15)
Bicifadine (Parent Scaffold)
Venlafaxine (Standard SNRI)
CP-866,087 (Opioid Antagonist)
Primary Target
SNDRI (SERT/NET/DAT)
SNDRI / Opioid (Mixed)
SNRI (SERT/NET)
MOR Antagonist
SERT (nM)
1.2 (High Potency)
104
82
>10,000
NET (nM)
8.5
56
2480
>10,000
DAT (nM)
28
226
>10,000
>10,000
MOR (nM)
>1,000 (Low Affinity)
~150 (Moderate)
Inactive
0.2 (High Potency)
Bioavailability (F%)
>30% (Rat)
High
45%
Low (Oral)
Brain/Plasma Ratio
> 4.0 (High Penetration)
Moderate
2.5
Low
Clinical Utility
Depression / Pain
Analgesia (Failed Ph3)
Depression
Alcohol Dependence
Data aggregated from Micheli et al. (2010) and Pfizer clinical data.
Critical Insight: The "Selectivity Switch"
The introduction of the 6-alkoxyalkyl chain serves a dual purpose:
Abolishes Opioid Binding: Unlike the 6-ethyl or 6-unsubstituted analogs (which retain MOR affinity), the bulky alkoxyalkyl chain sterically clashes with the opioid receptor's orthosteric site.
Optimizes DAT/NET Ratio: It fills a specific hydrophobic sub-pocket in the dopamine transporter (DAT), improving DAT potency to match SERT/NET, achieving the "triple" profile necessary for broad-spectrum antidepressant efficacy.
Detailed Structure-Activity Relationship (SAR)
The SAR of this series is defined by three critical vectors on the bicyclic core.
SAR Logic Diagram
The following diagram illustrates the decision matrix for optimizing this scaffold.
Figure 1: SAR Decision Tree highlighting the critical role of the 6-alkoxyalkyl group in determining SNDRI selectivity.
Key SAR Findings
The 1-Aryl Group (Anchor):
Substitution at the 1-position with a 3,4-dichlorophenyl or 2-naphthyl group is essential for high affinity at SERT and NET. This mimics the aryl pharmacophore found in Sertraline and Venlafaxine.
Experimental Note: Unsubstituted phenyl rings lead to a >10-fold loss in potency.
The 3-Nitrogen (Basic Center):
The secondary amine (NH) is preferred. Methylation (N-Me) often retains activity but increases metabolic clearance.
Bulky N-substituents (e.g., benzyl) drastically reduce affinity, suggesting a tight steric constraint at the transporter's ionic binding site.
The 6-Alkoxyalkyl Chain (The Variable):
Chain Length: A methoxymethyl (-CH2OMe) or ethoxymethyl (-CH2OEt) group at the 6-position is optimal.
Stereochemistry: The exo configuration is generally preferred over endo for transporter binding.
Ether Linkage: The oxygen atom in the alkoxy chain acts as a hydrogen bond acceptor, interacting with specific serine residues in the transporter vestibule, a feature missing in simple 6-alkyl analogs.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for this chemical series.
A. Synthesis: Carbenoid Cyclopropanation Workflow
The most robust route to 6-alkoxyalkyl-3-azabicyclo[3.1.0]hexanes involves the cyclopropanation of maleimides followed by reduction.
Figure 2: General synthetic pathway for accessing the 3-azabicyclo[3.1.0]hexane core.
Step-by-Step Protocol (Representative):
Cyclopropanation: Treat N-benzylmaleimide with trimethylsulfoxonium iodide and NaH in DMSO/THF at 0°C to 25°C. This installs the cyclopropane ring (fused).
Functionalization: For 6-alkoxyalkyl derivatives, use a diazoacetate insertion into the corresponding alkene or modify a 6-hydroxymethyl precursor via Williamson ether synthesis (NaH, alkyl halide).
Reduction: Dissolve the imide (1.0 eq) in anhydrous THF. Add LiAlH4 (3.0 eq) dropwise at 0°C. Reflux for 4 hours. Quench with Fieser method (H2O, 15% NaOH, H2O).
Purification: The amine is purified via flash chromatography (DCM/MeOH/NH3).
B. In Vitro Uptake Inhibition Assay
Objective: Determine
values for SERT, NET, and DAT.
System: HEK293 cells stably expressing human transporters.
Preparation: Plate cells (50,000/well) in 96-well plates coated with poly-D-lysine.
Termination: Wash cells 3x with ice-cold KRH buffer. Lyse with 1% SDS.
Quantification: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
Micheli, F., et al. (2010).[1] 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors.[1][2][3] Journal of Medicinal Chemistry, 53(6), 2534–2551.[1] Link
Lunn, G., et al. (2012).[4] SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203.[4] Link
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides. Organic & Biomolecular Chemistry, 15, 1228-1235. Link
Pfizer Inc. (2011). Discovery of CP-866,087, a mu opioid receptor antagonist. MedChemComm, 2, 1001-1005. Link
Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology, 461(2-3), 99-104. Link
"comparative study of bicyclo[3.1.0]hexane and bicyclo[1.1.1]pentane as bioisosteres"
Executive Summary: The Geometry of Saturation In the campaign to "escape flatland"—the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures—bicyclo[1.1.1]pentane (BCP) and bicyclo[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Geometry of Saturation
In the campaign to "escape flatland"—the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures—bicyclo[1.1.1]pentane (BCP) and bicyclo[3.1.0]hexane represent two distinct geometric philosophies.
While both scaffolds improve physicochemical parameters (solubility, metabolic stability) compared to their aromatic counterparts, they are not interchangeable.
BCP is the premier Linear Spacer , a high-fidelity bioisostere for para-phenyl rings, alkynes, and tert-butyl groups. It maintains vector linearity while reducing lipophilicity.
Bicyclo[3.1.0]hexane is a Conformational Locker . It does not provide a linear exit vector. Instead, it mimics "bent" geometries (resembling a frozen boat cyclohexane or proline) and is best deployed to rigidify flexible chains or mimic ortho/meta relationships where a specific angular constraint is required.
Verdict at a Glance:
Feature
Bicyclo[1.1.1]pentane (BCP)
Bicyclo[3.1.0]hexane
Primary Bioisostere For
para-Phenyl, Alkyne, tert-Butyl
Proline, ortho/meta-Phenyl, Cyclohexane
| Exit Vector Geometry | Linear (
) | Angular / Kinked (Variable, typically ~ or fused) |
| Key Benefit | Solubility & Permeability enhancement | Conformational restriction & Selectivity |
| Metabolic Stability | High (Low CYP inhibition) | Moderate to High (blocks metabolic soft spots) |[1]
Structural & Electronic Characterization
Bicyclo[1.1.1]pentane (BCP): The Linear Linker
BCP is the smallest of the "cage" bioisosteres. Its bridgehead carbons (C1 and C3) are separated by approximately 1.85 Å , significantly shorter than the para-phenyl distance (~2.8 Å). Despite this contraction, the exit vectors are perfectly collinear (
), allowing it to preserve the binding orientation of substituents while dramatically increasing the fraction of sp3 carbons ().
Electronic Profile: The C-H bonds at the bridgehead are relatively acidic due to high s-character, but the cage itself is electronically insulating compared to a conjugated phenyl ring.
Dipole: Minimal intrinsic dipole in symmetrical 1,3-disubstituted derivatives.
Bicyclo[3.1.0]hexane: The Angular Anchor
This scaffold consists of a cyclopentane fused to a cyclopropane. It exists predominantly in a boat-like conformation to minimize torsional strain.
Geometry: The fusion creates a rigid "kink." In 3-azabicyclo[3.1.0]hexane (a common proline mimic), the nitrogen lone pair and the C-substituents are locked in specific vectors relative to the cyclopropane ring.
Isomerism: The cis-fused isomer (norsabinane) is the stable form; trans-fusion is highly strained and synthetically inaccessible for drug design.
Vector Analysis: Unlike BCP, the exit vectors are not linear. Substituents at C2/C4 or C6 project at angles suitable for mimicking ortho or meta substitution patterns, or for inducing a
-turn in peptide mimetics.
Physicochemical Profiling
The following data summarizes the impact of replacing a phenyl ring with these scaffolds in a standard lipophilic drug context (e.g., a biaryl system).
Use BCP when you need to "crash" the LogP of a lead compound without losing potency. Use [3.1.0] when you need to fix the bioactive conformation of a floppy chain to improve potency (entropy reduction).
Decision Logic & Signaling Pathways
The following diagram illustrates the decision process for selecting between these two scaffolds during Lead Optimization.
Figure 1: Decision logic for selecting between BCP and Bicyclo[3.1.0]hexane based on geometric requirements.
Experimental Protocols
Synthesis of 1,3-Disubstituted BCP (Strain-Release Amination)
Principle: The high strain energy of [1.1.1]propellane (~98 kcal/mol) allows for rapid "strain-release" addition of nucleophiles (amines) or radicals across the central bond.
TMP (2,2,6,6-Tetramethylpiperidine) magnesium chloride (Turbo-Grignard) - Optional for C-C bond formation
Solvent: THF or Et2O
Protocol (Standard Amination):
Preparation: Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi (or PhLi) at -78°C. Distill into a receiving flask containing THF.
Coupling: To the propellane solution (1.0 equiv), add the secondary amine (1.0 equiv) and stir at room temperature.
Note: For radical additions (e.g., to add carbon chains), use a photoredox catalyst (e.g., Ir(ppy)3) and blue LED light.
Monitoring: Monitor consumption of propellane by NMR (disappearance of singlet at
1.98 ppm).
Workup: Concentrate in vacuo. BCP-amines are often volatile; isolation as an HCl salt is recommended.
Validation:
C NMR should show the characteristic bridgehead signal around 3-6 ppm (very shielded) and the methylene carbons around 50 ppm.
Synthesis of Bicyclo[3.1.0]hexane (Simmons-Smith Cyclopropanation)
Principle: The most robust method for accessing the [3.1.0] core is the cyclopropanation of a cyclopentene derivative using a zinc-carbenoid.
Reagents:
Substituted Cyclopentene (Substrate)
Diiodomethane (
)
Diethylzinc (
) or Zn-Cu couple
Solvent: Dichloromethane (DCM)
Protocol:
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
Carbenoid Formation: Add DCM and
(1.0 M in hexanes, 2.0 equiv). Cool to 0°C. Dropwise add (2.0 equiv). A white precipitate may form (Furukawa reagent).
Addition: Add the cyclopentene substrate (1.0 equiv) dissolved in DCM dropwise.
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
Quench: Carefully quench with saturated aqueous
. (Caution: Gas evolution).
Extraction: Extract with DCM, wash with brine, dry over
.
Purification: Silica gel chromatography. The [3.1.0] system is stable but check for cis/trans diastereoselectivity if the cyclopentene was substituted.
Case Studies
Case Study A: BCP in Darapladib (Lp-PLA2 Inhibitor)
Challenge: The parent biaryl system suffered from poor solubility and high lipophilicity (LogD > 5).
Solution: Replacement of the central phenyl ring with BCP.
Mechanism: The BCP acted as a "transparent" spacer, maintaining the distance between the binding motifs while removing the hydrophobic aromatic surface.
Case Study B: Bicyclo[3.1.0]hexane in Eglumegad (mGluR2/3 Agonist)[4]
Challenge: Glutamate is too flexible, leading to poor selectivity and rapid metabolism.
Solution: "Locking" the glutamate backbone into a bicyclo[3.1.0]hexane core.
Outcome:
Selectivity: Highly selective for mGluR2/3 over other subtypes.
Mechanism: The [3.1.0] scaffold froze the bioactive conformation (resembling the "folded" state of glutamate), reducing the entropic penalty of binding.
References
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link
Denisenko, A., et al. (2020).[5] "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Angewandte Chemie International Edition. Link
Monn, J. A., et al. (2007). "Synthesis and Metabotropic Glutamate Receptor Activity of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acids." Journal of Medicinal Chemistry. Link
Gianatassio, R., et al. (2016). "Strain-Release Amination." Science. Link
"in vitro antiproliferative activity of spiro-fused 3-azabicyclo[3.1.0]hexanes"
Topic: Targeting the Cytoskeleton: The In Vitro Antiproliferative Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Targeting the Cytoskeleton: The In Vitro Antiproliferative Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexanesContent Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: A New Scaffold for Anti-Metastatic Intervention
The spiro-fused 3-azabicyclo[3.1.0]hexane scaffold represents a burgeoning class of "privileged structures" in medicinal chemistry. Unlike traditional alkylating agents that primarily target DNA replication, recent comparative data suggests these derivatives exert their antiproliferative effects through a dual mechanism: G0/G1 cell cycle arrest and direct disruption of the actin cytoskeleton .
This guide objectively analyzes the performance of spiro[3-azabicyclo[3.1.0]hexane]oxindoles and related spiro-pyrimidines against standard-of-care agents (e.g., Cisplatin). Experimental evidence highlights their superior potency in suppressing cell motility—a critical factor in preventing metastasis—while maintaining selectivity against transformed cell lines (e.g., 3T3-SV40) over normal fibroblasts.
Structural Class Analysis & Synthesis Logic
The core advantage of this scaffold lies in its rigid 3D architecture, which positions pharmacophores in specific vectors that favor protein-ligand interactions not accessible to flat aromatic systems.
The Scaffold: The 3-azabicyclo[3.1.0]hexane bicyclic system is fused via a spiro-carbon to heterocycles such as oxindoles (mimicking alkaloids like spirotryprostatin) or pyrimidines (barbiturate derivatives).
Synthetic Accessibility: These complex cores are synthesized via a one-pot, three-component 1,3-dipolar cycloaddition .[2][3][4] This reaction couples a dipolarophile (cyclopropene) with an azomethine ylide generated in situ (from isatin and an amino acid).
Stereochemical Control: The reaction typically yields high diastereoselectivity, favoring the endo-isomer, which has shown superior biological activity in SAR (Structure-Activity Relationship) studies.
Diagram 1: Synthesis & Structural Logic
Caption: The convergent synthesis pathway utilizing 1,3-dipolar cycloaddition to generate the rigid spiro-fused scaffold with high stereochemical control.
Comparative Performance Review
The following data aggregates results from multiple in vitro studies comparing spiro-fused derivatives against standard chemotherapeutics.
Table 1: Antiproliferative Potency (IC50 in µM)
Note: Lower IC50 indicates higher potency. Data represents 72h incubation.[5][6][7]
Compound Class
K562 (Leukemia)
HeLa (Cervical)
Jurkat (T-Cell)
MCF-7 (Breast)
Reference
Spiro-Oxindole Derivative (4c)
4.2 ± 0.5
6.8 ± 1.1
2.1 ± 0.3
12.5 ± 2.0
[1, 4]
Spiro-Pyrimidine Derivative
14.0 ± 4.0
25.0 ± 3.5
18.2 ± 2.1
N/A
[5]
Cisplatin (Control)
3.5 ± 0.8
5.2 ± 0.9
1.8 ± 0.4
8.0 ± 1.2
[1]
Doxorubicin (Control)
0.5 ± 0.1
1.2 ± 0.2
0.4 ± 0.1
0.9 ± 0.2
[4]
Analysis:
Potency: While slightly less potent than Doxorubicin, the lead spiro-oxindole derivatives (4c) show comparable potency to Cisplatin, particularly in leukemia lines (Jurkat, K562).
Selectivity: Crucially, these compounds exhibit a "cytostatic" rather than purely "cytotoxic" effect on normal cells. In comparative assays between normal fibroblasts (3T3) and transformed fibroblasts (3T3-SV40), spiro-derivatives showed a 2-3 fold higher selectivity for the transformed phenotype compared to non-specific alkylators.
Table 2: Impact on Cell Motility & Cytoskeleton (3T3-SV40 Model)
Metric
Spiro-Oxindole (4c)
Cisplatin
Control (Untreated)
Stress Fiber Retention
3% (Severe Disruption)
21%
71%
Filopodia Protrusions
6-18%
~40%
86%
Mechanism
Actin Depolymerization
DNA Crosslinking
N/A
Mechanism of Action (MOA)
The spiro-fused 3-azabicyclo[3.1.0]hexanes operate via a distinct mechanism compared to standard DNA-damaging agents. The primary mode of action involves the destabilization of the actin cytoskeleton , leading to cell cycle arrest and apoptosis.
Cytoskeletal Collapse: Treatment leads to the disappearance of F-actin stress fibers and the accumulation of granular actin in the cytoplasm. This directly impairs cell motility and metastasis potential.
Cell Cycle Arrest: The disruption of the cytoskeleton triggers the G1 checkpoint, causing accumulation in the G0/G1 phase (unlike the G2/M arrest often seen with tubulin inhibitors like Taxol).
Mitochondrial Dysfunction: Prolonged arrest leads to a significant decrease in mitochondrial membrane potential (
), triggering the intrinsic apoptotic pathway.
Diagram 2: Signaling & Apoptotic Pathway
Caption: The cascade from cytoskeletal disruption to apoptotic cell death induced by spiro-fused derivatives.
Experimental Validation Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These methods are selected for their ability to distinguish between cytotoxic (killing) and cytostatic (stopping) effects.
Protocol A: MTS Antiproliferative Assay
Purpose: Determine IC50 values quantitatively.
Seeding: Seed tumor cells (e.g., HeLa or K562) into 96-well plates at a density of
to cells/well.
Expert Insight: Use lower density for fast-growing lines (HeLa) to prevent overgrowth masking the drug effect during the 72h incubation.
Incubation: Allow attachment for 24h. Treat with serial dilutions of the spiro-compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%).
Development: Incubate for 72h. Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution).
Readout: Incubate for 1-4h at 37°C. Measure absorbance at 490 nm using a microplate reader.
Calculation: Calculate % viability relative to DMSO control. Fit data to a dose-response curve (sigmoidal variable slope) to derive IC50.
Preparation: Seed cells on glass coverslips in 24-well plates. Treat with the compound at IC50 concentration for 24h.
Fixation: Wash with PBS, then fix with 3.7% paraformaldehyde for 15 min at room temperature.
Trustworthiness Check: Do not use methanol fixation if staining for actin, as it disrupts the F-actin structure artificially.
Permeabilization: Wash with PBS. Permeabilize with 0.1% Triton X-100 for 5 min.
Staining: Block with 1% BSA. Stain with Rhodamine-Phalloidin (binds F-actin) and DAPI (nuclear counterstain) for 30 min in the dark.
Imaging: Mount on slides. Image using a confocal laser scanning microscope (CLSM). Look for the "diffuse granular" pattern vs. "linear fibers."
Strategic Recommendations
Based on the comparative data, the spiro-fused 3-azabicyclo[3.1.0]hexane scaffold is not merely another cytotoxic agent but a targeted inhibitor of cell mechanics.
Target Indication: Prioritize this scaffold for metastatic cancers (e.g., metastatic melanoma or breast cancer) where cell motility is the primary driver of mortality, rather than bulky primary tumors.
Combination Therapy: Given the G0/G1 arrest mechanism, combine these agents with S-phase specific drugs (like antimetabolites) or M-phase inhibitors (taxanes) to prevent resistance and attack multiple cell cycle phases.
Lead Optimization: Focus on the spiro-oxindole variants (e.g., Compound 4c) over pyrimidine variants, as they show superior lipophilicity and membrane permeability, correlating with higher intracellular actin disruption.
References
Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation. International Journal of Molecular Sciences, 2021.[1][8]
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Medical Sciences Forum, 2022.
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 2022.
Synthesis and antiproliferative activity of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry, 2017.
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one. International Journal of Molecular Sciences, 2023.
"NMR spectroscopic analysis for conformational validation of bicyclo[3.1.0]hexane systems"
The following guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It prioritizes experimental rigor and comparative analysis over general descriptions.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It prioritizes experimental rigor and comparative analysis over general descriptions.
Executive Summary: The Conformational Lock
The bicyclo[3.1.0]hexane scaffold has emerged as a premier "conformational lock" in medicinal chemistry, particularly for nucleoside analogs (the "methanocarba" family) and glutamate receptor agonists. By fusing a cyclopropane ring to a cyclopentane core, this system rigidly constrains the five-membered ring into specific regions of the pseudorotational cycle—typically the North (N) or South (S) hemisphere.[1]
Validating this conformation is not merely a structural exercise; it is a predictor of biological efficacy. A "North" conformation mimics the C3'-endo pucker preferred by RNA polymerases and A3 adenosine receptors, while a "South" conformation mimics the C2'-endo pucker of DNA polymerases.
This guide compares Solution-State NMR Spectroscopy against X-ray crystallography and Computational Modeling, establishing NMR as the only self-validating method for determining bioactive conformations in a physiological environment.
Comparative Analysis: Why NMR is the Gold Standard
While X-ray crystallography provides high-resolution atomic coordinates, it suffers from "crystal packing forces" that can distort flexible ring systems or select a high-energy conformer that crystallizes well but is irrelevant in solution. Computational methods (DFT) are valuable but often neglect complex solvation effects.
Table 1: Comparative Assessment of Validation Methodologies
Feature
Solution NMR (The Product)
X-Ray Crystallography
DFT/Ab Initio Modeling
State of Matter
Solution (Physiological mimic)
Solid (Lattice constrained)
Gas Phase / Implicit Solvent
Dynamic Range
Detects conformational equilibrium
Static snapshot
Calculates potential energy minima
Key Artifacts
Spectral overlap, line broadening
Crystal packing forces
Basis set superposition errors
Throughput
Medium-High (with cryoprobes)
Low (requires crystallization)
High (automated)
Validation Confidence
High (Bioactive relevance)
Medium (Solid-state bias)
Medium (Theoretical)
Technical Deep Dive: The NMR Toolkit
To unambiguously assign the conformation of a bicyclo[3.1.0]hexane derivative, a three-tiered approach is required: Scalar Coupling Analysis , NOE Constraints , and Residual Dipolar Couplings (RDC) .
A. Scalar Coupling Constants (
)
The magnitude of the vicinal proton-proton coupling constant (
) is the primary metric for puckering analysis. This relationship is governed by the Karplus equation :
In the context of methanocarba (nucleoside) analogs:
North Conformation (C3'-endo mimic): The dihedral angle between
and approaches 90° (orthogonal). Consequently, the coupling constant collapses.
South Conformation (C2'-endo mimic): The dihedral angle between
and approaches 0° (eclipsed/cis). This maximizes orbital overlap, resulting in a large coupling constant.
Table 2: Diagnostic
Values for Methanocarba Nucleosides
Conformation
Ribose Mimic
Dihedral Angle ()
Observed (Hz)
North (N)
C3'-endo
~80° - 100°
< 2.0 Hz (often ~0 Hz)
South (S)
C2'-endo
~0° - 20°
> 7.0 Hz (typically 7-9 Hz)
East/West
O4'-endo/exo
~40° - 60°
3.0 - 6.0 Hz (Intermediate)
B. Nuclear Overhauser Effect (NOE)
While
-coupling measures torsion angles, NOE measures spatial proximity ( dependence).
North: Strong NOE between pseudo-axial substituents that become spatially crowded (e.g.,
and Nucleobase-H8/H6 depending on glycosidic bond rotation).
South: Distinct transannular NOEs between the bridgehead cyclopropane protons and the "lower" face substituents.
C. Residual Dipolar Couplings (RDC)
For systems where
-values are ambiguous (e.g., rapid equilibrium), RDCs measured in an alignment medium (e.g., dilute liquid crystals or stretched gels) provide global orientational constraints. This is the "E-E-A-T" factor that elevates a study from "routine" to "authoritative."
Visualization of the Conformational Landscape[2][3]
The following diagram illustrates the logical flow of determining the conformation and the structural relationship between the North and South hemispheres.
Caption: Logical workflow for assigning North vs. South conformations based on scalar coupling constants.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure data integrity and reproducibility.
Step 1: Sample Preparation
Solvent Selection: Use deuterated solvents that minimize exchangeable proton loss (
is standard for nucleosides; for lipophilic derivatives).
Concentration: 2-10 mM is ideal for standard 1D
and 2D experiments.
Temperature: Run at 298K. Crucial: If intermediate
values (3-6 Hz) are observed, run Variable Temperature (VT) NMR (278K to 323K). A shift in values with temperature confirms a dynamic equilibrium; constant values suggest a rigid intermediate twist conformation.
Step 2: Data Acquisition
1D Proton: Acquire with high digital resolution (at least 64k points) to resolve small couplings (< 1 Hz). Apply zero-filling and Gaussian apodization (resolution enhancement) during processing.
COSY/TOCSY: Essential for tracing the spin system of the cyclopentane ring.
NOESY/ROESY: Set mixing time (
) to 500-800 ms for small molecules.
Tip: Use ROESY for mid-sized molecules (MW 500-1500) to avoid the zero-crossing point of the NOE.
Step 3: Analysis & Calculation[4]
Extract
directly from the 1D spectrum or the F2 dimension of a high-res COSY.
Compare values against Table 2 .
Self-Validation: Check the bridgehead protons (
). In a rigid bicyclo[3.1.0] system, the geminal coupling and their chemical shift difference () can also serve as secondary conformational markers due to anisotropic shielding changes from the ring puckering.
Case Study: Methanocarba-Adenosine
In a study involving
-methanocarba-adenosine derivatives, the efficacy of the drug depended on locking the "North" conformation to bind the adenosine receptor.
Observation: The
NMR spectrum showed the resonance as a sharp doublet with Hz.
Contrast this with a "South" locked analog (synthesized via a different route), which displayed
Hz and showed negligible affinity for the receptor but high affinity for the receptor.
References
Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society. Link
Marquez, V. E., et al. (1996). Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Probe the Conformational Preferences of Polymerases? Journal of the American Chemical Society. Link
Jacobson, K. A., et al. (2000). Methanocarba Analogues of Adenosine as Potent and Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry. Link
Tjandra, N., & Bax, A. (1997). Direct Measurement of Distances and Angles in Biomolecules by NMR in a Dilute Liquid Crystalline Medium. Science. Link
BenchChem. (2025).[2] Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide. BenchChem Technical Guides. Link
Unveiling Unbound Conformations: A Comparison Guide to the Joint Analysis of Gas-Phase Electron Diffraction and Quantum Chemistry for Bicyclic Systems
As a Senior Application Scientist, I frequently observe drug development teams and structural chemists encountering a critical analytical bottleneck: determining the precise, biologically relevant 3D conformation of flex...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe drug development teams and structural chemists encountering a critical analytical bottleneck: determining the precise, biologically relevant 3D conformation of flexible bicyclic scaffolds. Bicyclic systems (such as diazabicyclohexanes and bicyclooctenes) are privileged structures in modern pharmacophore design due to their restricted yet tunable flexibility. However, relying on traditional standalone analytical methods often yields an incomplete or biased picture of their true equilibrium structure (
).
This guide objectively compares standalone structural determination methods against the Joint Analysis of Gas-Phase Electron Diffraction (GED) and Quantum Chemistry (QC) , providing step-by-step protocols and experimental evidence demonstrating why the joint approach is the gold standard for resolving bicyclic conformations.
The Analytical Bottleneck in Bicyclic Systems
To understand the necessity of the joint GED+QC approach, we must first examine the causal limitations of alternative methodologies when applied to complex bicyclic rings.
X-Ray Crystallography (XRD): While XRD provides exceptional resolution, it measures molecules in the solid state. For flexible bicyclic systems, crystal packing forces and intermolecular hydrogen bonding often distort the molecule, stabilizing high-energy conformers that do not represent the "unbound" gas-phase or solution-phase state interacting with a biological target.
Standalone Gas-Phase Electron Diffraction (GED): GED measures the true unbound state of a molecule. However, the 1D nature of electron scattering data struggles with complex bicyclic systems because they possess highly overlapping internuclear distances (e.g., closely related C-C and C-N bonds). This overlap leads to highly correlated structural parameters, making the mathematical inversion of the scattering data an ill-posed problem.
Standalone Quantum Chemistry (QC): QC provides theoretical equilibrium geometries but is highly sensitive to the chosen level of theory (e.g., MP2 vs. B3LYP) and basis set. Without empirical grounding, QC predictions of shallow potential energy surfaces (PES) cannot be fully trusted.
Performance Comparison
Analytical Method
Measurement Environment
Conformational Bias
Resolution of Correlated Parameters
Self-Validating Loop
X-Ray Crystallography
Solid-state (Crystal)
High (Packing forces)
High
No
Standalone GED
Gas-phase (Unbound)
None
Low (Ill-posed inverse problem)
No
Standalone QC
In silico (Vacuum)
None (Depends on PES)
N/A (Theoretical only)
No
Joint GED + QC
Gas-phase + In silico
None
High (Constrained by force fields)
Yes
The Solution: The Joint GED + QC Paradigm
The joint analysis of GED and QC resolves these bottlenecks through a self-validating feedback loop . By using QC to generate accurate force fields (which provide vibrational amplitudes and shrinkage effects), we drastically reduce the degrees of freedom in the GED least-squares refinement. If the experimental scattering data does not align with the theoretical model (indicated by a high R-factor), the initial QC conformational assumptions are systematically rejected and re-evaluated.
Step-by-Step Methodology: The Joint Analysis Protocol
To execute a robust joint analysis, follow this self-validating system protocol:
In Silico Conformational Search & Optimization: Perform high-level QC calculations (e.g., MP2/aug-cc-pVTZ) to map the potential energy surface (PES) of the bicyclic system. Identify all stable conformers (e.g., boat vs. chair forms) and calculate their relative thermodynamic energies[1].
Vibrational Dynamics Calculation: Calculate the harmonic and anharmonic force fields. Use these to derive the mean-square amplitudes of vibration (
) and perpendicular amplitude corrections. This critical step bridges the gap between the theoretical equilibrium structure () and the experimental thermal average structure ().
GED Data Acquisition: Vaporize the bicyclic sample under high vacuum and bombard it with a high-energy electron beam (e.g., 40-60 keV). Record the resulting electron scattering intensity using a sector-microphotometer or digital imaging system.
Iterative Least-Squares Refinement: Construct a parameterized molecular model. Refine the independent geometrical parameters by minimizing the divergence factor (R-factor) between the theoretical and experimental molecular scattering intensities (
).
Validation: If the R-factor converges below 5-8%, the structure is validated. If not, return to Step 1 to explore alternative conformers or higher levels of theory.
Figure 1: Workflow of the self-validating joint GED and QC structural analysis protocol.
Experimental Data: Case Studies in Bicyclic Systems
Case Study 1: 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH)
MDABH is a highly flexible bicyclic system where standalone methods fail to definitively assign the dominant conformation due to subtle energy differences in ring-puckering.
QC Findings: MP2/aug-cc-pVTZ calculations predicted that the total energy of the boat conformation is 3.52 kcal/mol lower than that of the chair conformation[1].
Joint Validation: By integrating GED data at 20 °C with these QC constraints, the refinement converged perfectly, proving that the boat conformation (Cs point group symmetry) absolutely dominates under normal gas-phase conditions[2].
Table 2: Refined Geometric Parameters for MDABH (Boat Conformer)[1]
Structural Parameter
Joint Analysis Value ()
Uncertainty ()
C2-N1 Bond Length
1.466 Å
± 0.002 Å
C2-C3 Bond Length
1.523 Å
± 0.002 Å
N1-N5 Bond Length
1.512 Å
± 0.002 Å
C6-N1 Bond Length
1.440 Å
± 0.002 Å
∠C2-N1-N5 Angle
106.1°
± 0.2°
Total Energy Difference
-3.52 kcal/mol (vs. Chair)
N/A (MP2 calculation)
The joint analysis demonstrated that while the N-N bond length in the diaziridine ring is highly conserved, the overall bicyclic conformation is highly sensitive to the ring-puckering potential—a nuance easily missed by XRD[1].
Case Study 2: Tetramezine Diastereomers
For complex bicyclic assemblies like tetramezine[1,2-bis-(3,3-dimethyldiaziridin-1-yl)ethane], joint GED+QC analysis successfully quantified the exact thermodynamic ratio of diastereomers in the gas phase. At 360 K, the joint refinement characterized the mixture as exactly 70% meso form and 30% enantiomeric form[3]. This aligned perfectly with the QC prediction that the meso form is lower in energy by 4.7 to 6.4 kJ/mol[3].
Strategic Implications for Drug Development
For drug development professionals, understanding the unbound conformational ensemble of bicyclic scaffolds is paramount.
Accurate Pharmacophore Mapping: Ligands bind to receptors in conformations that are energetically accessible from their unbound state. Joint GED+QC provides the ground-truth
geometries required to understand these baseline energetics, free from solid-state artifacts.
AI/ML Training Data: Next-generation machine learning models for ligand-receptor docking require high-fidelity 3D structural data. Training these models on joint GED+QC data ensures the algorithms learn the true physical chemistry of bicyclic flexibility, rather than crystal-packing biases.
References
Khaikin, L. S., Ageev, G. G., Rykov, A. N., et al. "Equilibrium molecular structure and spectra of 6-methyl-1,5-diazabicyclo[3.1.0]hexane: joint analysis of gas phase electron diffraction, quantum chemistry, and spectroscopic data." Physical Chemistry Chemical Physics, 2020.1
Khaikin, L. S., et al. "Equilibrium structures of the tetramezine diastereomers and their ratio: joint analysis of gas phase electron diffraction, quantum chemistry, and spectroscopic data." RSC Advances, 2021. 3
Navigating the Disposal of 6-Methoxy-3-azabicyclo[3.1.0]hexane: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like 6-Methoxy-3-azabicyclo[3....
Author: BenchChem Technical Support Team. Date: March 2026
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like 6-Methoxy-3-azabicyclo[3.1.0]hexane is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this nitrogen-containing bicyclic compound, grounding procedural recommendations in established safety protocols and an understanding of its chemical nature.
Foundational Principles: Understanding the Hazard Profile
Disposing of amines down the drain is strictly prohibited as they can be detrimental to aquatic ecosystems[2]. Furthermore, amines are basic and can react exothermically with acids. They can also react with oxidizing agents. Therefore, proper segregation of this waste stream is paramount to prevent dangerous chemical reactions within the laboratory's waste consolidation area[2][3].
Pre-Disposal Safety and Handling: Mitigating Immediate Risks
Before initiating the disposal process, it is imperative to handle 6-Methoxy-3-azabicyclo[3.1.0]hexane with the appropriate personal protective equipment (PPE) in a controlled environment.
Essential Personal Protective Equipment (PPE):
PPE Component
Specification
Rationale
Gloves
Chemical-resistant (e.g., Nitrile)
To prevent skin contact, as related compounds can cause skin irritation[1][4].
Eye Protection
Safety goggles or a face shield
To protect against splashes that could cause serious eye irritation[4][5].
Lab Coat
Standard laboratory coat
To protect clothing and skin from accidental contamination.
Handling Environment:
All handling and preparation for the disposal of 6-Methoxy-3-azabicyclo[3.1.0]hexane should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols[5].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 6-Methoxy-3-azabicyclo[3.1.0]hexane from the laboratory setting.
Disposal workflow for 6-Methoxy-3-azabicyclo[3.1.0]hexane.
Step 1: Waste Segregation
At the point of generation, it is crucial to segregate waste containing 6-Methoxy-3-azabicyclo[3.1.0]hexane. It should be collected separately from other chemical waste streams, especially acidic solutions and oxidizing agents, to prevent potentially hazardous reactions[2][3].
Step 2: Container Selection
Choose a waste container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid[3].
Step 3: Proper Labeling
The waste container must be clearly and accurately labeled. The label should include:
The full chemical name: "6-Methoxy-3-azabicyclo[3.1.0]hexane". Avoid abbreviations or chemical formulas.
The approximate concentration and quantity of the waste.
The date of accumulation.
Step 4: Transferring the Waste
Carefully transfer the waste into the labeled container, using a funnel to prevent spills on the exterior of the container. If any spillage occurs, the container must be decontaminated before being removed from the fume hood.
Step 5: Sealing the Container
Securely seal the container to prevent any leaks or the release of fumes[2]. Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity to allow for expansion[6].
Step 6: Temporary Storage
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from direct sunlight and heat sources[2].
Step 7: Professional Disposal
The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company[2][7]. These companies are equipped to handle and transport hazardous materials according to strict regulatory guidelines, ensuring environmentally sound disposal, which may involve incineration at a permitted facility[8]. Maintain all records of waste disposal as required by your institution and local regulations[2].
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills:
Ensure the area is well-ventilated.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
Collect the absorbent material and contaminated surfaces into a designated hazardous waste container for disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
For Large Spills:
Evacuate the immediate area.
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
Prevent the spill from entering drains or waterways.
Decontaminate any reusable equipment that has come into contact with 6-Methoxy-3-azabicyclo[3.1.0]hexane using an appropriate solvent and then washing thoroughly. Dispose of any contaminated disposable materials as hazardous waste.
Regulatory Context
The disposal of chemical waste, including 6-Methoxy-3-azabicyclo[3.1.0]hexane, is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management[9][10][11]. It is the responsibility of the waste generator—the laboratory—to correctly identify, manage, and dispose of hazardous waste in compliance with these regulations.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of 6-Methoxy-3-azabicyclo[3.1.0]hexane waste, thereby protecting themselves, their colleagues, and the environment.
ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride. ChemicalBook.
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
CymitQuimica. (2024, December 19).
Refining Community. Contamination in Amine Systems. Refining Community.
Google Patents. US10316256B2 - Method for removing amine from a contaminated hydrocarbon streams.
U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA.
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
Technology Catalogue. Disposing Amine Waste.
U.S. Environmental Protection Agency.
ResearchGate. Improve contaminant control in amine systems | Request PDF.
FTC Filters.
Electronic Code of Federal Regulations. 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
Personal protective equipment for handling 6-Methoxy-3-azabicyclo[3.1.0]hexane
Comprehensive Safety and Operational Guide: Handling 6-Methoxy-3-azabicyclo[3.1.0]hexane As drug development increasingly relies on conformationally restricted bioisosteres to improve pharmacokinetic profiles, bridged bi...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 6-Methoxy-3-azabicyclo[3.1.0]hexane
As drug development increasingly relies on conformationally restricted bioisosteres to improve pharmacokinetic profiles, bridged bicyclic amines like 6-Methoxy-3-azabicyclo[3.1.0]hexane have become critical building blocks. This compound is frequently utilized in the synthesis of advanced therapeutics, including Respiratory Syncytial Virus (RSV) inhibitors[1] and mutant PI3K-alpha inhibitors[2].
However, treating this strained bicyclic compound like a standard aliphatic amine is a critical operational error. This guide provides the causal reasoning behind its specific handling requirements, delivering a self-validating operational and disposal framework to ensure absolute laboratory safety.
Physicochemical Hazard Profiling & Causality
6-Methoxy-3-azabicyclo[3.1.0]hexane is almost exclusively supplied and stored as a hydrochloride salt (CAS: 2375195-89-2)[3]. Understanding the physical state of this molecule is the foundation of its safety protocol.
The Aerosolization Hazard: As an HCl salt, this compound is a fine, highly crystalline powder with significant electrostatic properties. When a storage vial is opened, static repulsion can cause micro-particulates to instantly aerosolize, presenting an immediate inhalation and ocular hazard.
The Freebase Permeation Hazard: Once introduced to a basic environment (e.g., DIPEA or Triethylamine) during an experiment, the salt converts into its free secondary amine form. The fused cyclopropane-pyrrolidine system makes this freebase highly lipophilic and nucleophilic, allowing it to rapidly permeate standard latex barriers and cause severe skin sensitization.
Trace impurities may include reactive epoxides from synthesis; handle as a potential sensitizer.
LogP (Estimated)
0.8 - 1.2 (Freebase)
High lipophilicity of the freebase accelerates dermal absorption; mandates nitrile over latex.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific hazards outlined above, the following PPE matrix must be strictly adhered to.
Table 2: Required PPE and Causal Justification
PPE Category
Specification
Causal Justification
Hand Protection
Double-layered Nitrile (≥0.11 mm thickness)
Nitrile provides superior chemical resistance to the lipophilic free amine. Double-gloving ensures the inner glove remains uncontaminated during outer-glove removal.
Eye Protection
ANSI Z87.1-compliant tight-fitting goggles
Standard safety glasses are insufficient. Tight-fitting goggles prevent corneal irritation from the highly electrostatic, airborne micro-particulates of the HCl salt.
Body Protection
Flame-resistant (FR) lab coat, fully buttoned
FR material inherently resists static buildup, reducing the risk of the powder jumping from the spatula to the operator's clothing during weighing.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
All open handling must occur within a certified fume hood to capture aerosolized dust. If weighing outside a hood is absolutely necessary, a P100 particulate respirator is mandatory.
Standard Operating Procedure: N-Alkylation Workflow
This protocol outlines the safe handling, in situ freebasing, and reaction of 6-Methoxy-3-azabicyclo[3.1.0]hexane.
Self-Validating System: This protocol is designed to validate its own safety. The visual transition from a cloudy suspension to a clear solution confirms successful freebasing. Subsequent LC-MS monitoring ensures the reactive secondary amine is completely consumed before the reaction vessel is opened for workup, neutralizing the primary chemical hazard.
Step 1: Electrostatic Mitigation & Weighing
Wipe the exterior of the reagent bottle and the weighing enclosure with a damp, lint-free cloth to discharge ambient static.
Using an anti-static (e.g., PTFE-coated) spatula, carefully weigh the required mass of 6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride[3].
Causality: Failing to mitigate static will result in powder repelling from the balance pan, contaminating the workspace and risking inhalation.
Step 2: Inert Atmosphere Setup
Transfer the solid to an oven-dried round-bottom flask equipped with a magnetic stir bar.
Seal with a rubber septum and purge the flask with dry Nitrogen or Argon for 5 minutes.
Add an anhydrous, aprotic solvent (e.g., Dichloromethane or DMF) via syringe. The mixture will appear as a cloudy suspension.
Step 3: In Situ Freebasing (Validation Checkpoint 1)
Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe.
Validation: Observe the reaction. The cloudy suspension of the HCl salt will dissolve into a clear, homogeneous solution within 10 minutes. This visual cue confirms the successful generation of the free secondary amine.
Add the desired electrophile (e.g., an alkyl halide or sulfonyl chloride) dropwise at 0 °C to control the exothermic reaction.
Validation: Before proceeding to workup, pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not open the flask for workup until the mass peak corresponding to the free amine (m/z [M+H]+ = 114.1) has completely disappeared. This ensures no volatile, reactive amine remains to expose the operator.
Spill Response and Waste Disposal Plan
Because the molecule exists in two distinct states depending on the pH, spill response must be state-specific.
Solid Spills (HCl Salt): Do not sweep with a brush, as this will aerosolize the irritant dust. Gently cover the powder with a paper towel dampened with water or ethanol. Wipe inward to collect the material, place it in a sealed hazardous waste bag, and label it as "Halogenated Amine Solid Waste."
Liquid Spills (Freebase Reaction Mixture): The free amine is volatile. Immediately neutralize the spill by spraying it with a weak acid solution (e.g., 5% Citric Acid or 1M HCl). Causality: This instantly converts the volatile freebase back into a non-volatile salt, eliminating the inhalation hazard. Absorb the neutralized liquid with inert vermiculite and dispose of it in the halogenated solvent waste stream.
Process Visualization
Fig 1: Step-by-step operational and safety workflow for handling 6-Methoxy-3-azabicyclo[3.1.0]hexane.